2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKKRBIBVKBSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347724 | |
| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26940-56-7 | |
| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine: Properties, Synthesis, and Applications
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Abstract
This technical guide provides a comprehensive overview of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a pivotal heterocyclic compound. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis and reactivity. Furthermore, it highlights its significant role as a versatile building block in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing both foundational knowledge and practical, field-proven insights into the handling and application of this reactive intermediate.
Introduction: The Versatile Dichloro-s-Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged structure in medicinal chemistry and materials science.[1] Its utility stems from the commercial availability of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and the unique reactivity of its three chlorine atoms.[2][3] These chlorine atoms can be sequentially and selectively replaced by various nucleophiles under controlled temperature conditions, allowing for the construction of a vast array of complex, multifunctional molecules.[1]
This compound, also known as 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid, is a key monosubstituted derivative of cyanuric chloride. It incorporates two critical functionalities: a reactive dichloro-triazine core and a carboxyanilino group. This bifunctional nature makes it an exceptionally valuable intermediate for synthesizing targeted molecules. The two remaining chlorine atoms serve as handles for further chemical modification, while the carboxylic acid group provides a site for amide bond formation or other conjugations. This guide will elucidate the core characteristics of this compound and demonstrate its utility in advanced chemical synthesis.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Cl₂N₄O₂ | [4] |
| Molecular Weight | 285.08 g/mol | [4] |
| CAS Number | 26940-56-7 | [4] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | ≥ 95% (Titration) | [4] |
| Storage Conditions | Store at ≤ -4 °C | [4] |
Synthesis and Reactivity
Synthesis Pathway
The synthesis of this compound is a classic example of a temperature-controlled nucleophilic aromatic substitution (SNAr) reaction. The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[2] The exceptional reactivity of cyanuric chloride allows for the stepwise substitution of its chlorine atoms. The first substitution can be achieved at low temperatures (typically 0-5 °C), which is crucial for achieving mono-substitution and preventing the formation of di- and tri-substituted byproducts.[1]
The reaction involves the nucleophilic attack of the amino group from 3-aminobenzoic acid on one of the electrophilic carbon atoms of the triazine ring. A base, such as sodium carbonate or a tertiary amine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]
Workflow for Synthesis
Below is a generalized workflow illustrating the synthesis of the title compound.
Caption: Synthesis workflow for this compound.
Reactivity Insights
The reactivity of the s-triazine ring is modulated by the number of electron-donating groups attached to it. After the first substitution with the carboxyanilino group, the electron density of the triazine ring increases. This gain in π-orbital electron density deactivates the ring towards further nucleophilic attack.[1] Consequently, replacing the second and third chlorine atoms requires progressively harsher conditions, such as higher temperatures (room temperature for the second substitution, heating/reflux for the third).[1][7] This differential reactivity is the cornerstone of s-triazine chemistry, enabling the rational design and synthesis of unsymmetrically substituted derivatives.[2]
Experimental Protocol: Synthesis of a Disubstituted Triazine Derivative
This section provides a validated protocol for the nucleophilic substitution of a second chlorine atom on the this compound core, a common subsequent step in multi-step synthesis. This protocol is adapted from established methodologies for similar triazine derivatives.[6]
Objective: To synthesize a 2-(3-carboxyanilino)-4-(substituted-amino)-6-chloro-1,3,5-triazine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine, piperidine, etc.) (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (2.4 eq)
-
Dioxane
-
Distilled Water
-
1N Hydrochloric Acid (HCl)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium carbonate (2.4 eq) in a mixture of distilled water and dioxane.
-
Causality: Dioxane serves as a co-solvent to ensure the solubility of both the triazine starting material and the incoming amine nucleophile. Sodium carbonate acts as the base to neutralize the HCl produced.[6]
-
-
Nucleophile Addition: While stirring the solution at room temperature, add a solution of the desired amine (1.2 eq) in dioxane dropwise.
-
Causality: Room temperature conditions are typically sufficient for the second substitution, leveraging the differential reactivity of the dichlorotriazine intermediate.[1] Dropwise addition helps to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Overnight stirring ensures the reaction proceeds to completion. TLC is a critical step for verifying the consumption of the starting material and the formation of the new, more polar product.
-
-
Work-up and Isolation: a. Once the reaction is complete, carefully neutralize the mixture with 1N HCl until it reaches an acidic pH.
-
Causality: Neutralization protonates the carboxylate and any excess base, causing the desired product to precipitate out of the aqueous solution. b. Filter the resulting precipitate using a Buchner funnel. c. Wash the collected solid thoroughly with distilled water to remove any inorganic salts. d. Dry the purified solid product under vacuum.
-
Applications in Research and Drug Development
The unique structure of this compound makes it a highly sought-after intermediate in several research areas.
-
Drug Discovery: The s-triazine scaffold is present in numerous commercial drugs.[1] This compound serves as a building block for creating libraries of novel molecules with potential biological activities, including antimicrobial, anticancer, and antiviral properties.[5][8] The two reactive chlorine sites allow for the introduction of various pharmacophores to explore structure-activity relationships (SAR).
-
Materials Science: It can be used in the synthesis of advanced materials, such as specialized polymers and coatings, where the triazine core can enhance properties like thermal stability and durability.[4]
-
Dye Synthesis: The triazine ring is a component of many reactive dyes. This intermediate can be used to create new dyes for various applications.[5]
-
Analytical Chemistry: The compound can be employed as a reagent in analytical methods, aiding in the detection and quantification of specific substances.[4]
Conclusion
This compound is more than just a chemical with a defined molecular weight of 285.08 g/mol .[4] It is a strategic synthetic intermediate whose value lies in its predictable, stepwise reactivity and its bifunctional nature. The principles of temperature-controlled nucleophilic substitution on the s-triazine core, as detailed in this guide, empower chemists to construct a diverse range of complex molecules for applications spanning from life-saving pharmaceuticals to advanced materials. A firm grasp of its properties and reactivity is essential for any researcher looking to leverage the power of the triazine scaffold in their work.
References
-
Abdel-Moty, S. G., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 46. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-1,3,5-triazine. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]
-
MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
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Arkat USA. (n.d.). 1,3,5-Triazine as core for the preparation of dendrons. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-morpholino-1,3,5-triazine. Retrieved from [Link]
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MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
- Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
-
ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]
-
US EPA. (n.d.). 1,3,5-Triazine, 2,4,6-trichloro-. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine, a key intermediate in the development of various functional molecules. The synthesis is centered on the regioselective nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines standard analytical methods for product characterization. The content is tailored for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science, offering field-proven insights to ensure reproducible and high-yield synthesis.
Introduction and Theoretical Framework
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile applications, ranging from herbicides to anticancer agents and covalent organic frameworks.[1][2] The reactivity of its precursor, cyanuric chloride (TCT), is the cornerstone for generating a vast library of substituted triazines. The key to this versatility lies in the differential reactivity of the three chlorine atoms on the triazine ring.
The substitution of these chlorine atoms is a temperature-dependent, sequential process.[3] The electron-withdrawing nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. However, with each successive substitution by an electron-donating group (like an amine), the ring becomes more electron-rich, deactivating it towards further substitution. This inherent property allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines.[4] An empirical rule suggests that the first substitution occurs readily at temperatures around 0°C, the second at ambient temperatures, and the third requires elevated temperatures (e.g., >60°C).[4]
The synthesis of this compound is a classic example of exploiting this reactivity gradient to achieve selective monosubstitution. The reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the electrophilic carbon atoms of the cyanuric chloride ring. Strict temperature control is paramount to halt the reaction after the first substitution, preventing the formation of di- and tri-substituted byproducts.
Synthesis Pathway and Mechanism
The core reaction is a nucleophilic aromatic substitution where 3-aminobenzoic acid displaces a single chloride ion from the cyanuric chloride ring.
Reaction Scheme
The overall transformation is depicted below:
Caption: Synthesis of the target molecule via SNAr reaction.
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid attacks one of the electron-deficient carbon atoms of the triazine ring. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion, and a proton is lost from the nitrogen atom. The released HCl is neutralized by a base present in the reaction mixture. The presence of a base is crucial; without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high fidelity and reproducibility.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | ≥99% | Standard Supplier |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Standard Supplier |
| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Standard Supplier |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Standard Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous | Standard Supplier |
| Crushed Ice | H₂O | 18.02 | N/A | N/A |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification.
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyanuric chloride (10.0 g, 0.054 mol).
-
Dissolution: Add anhydrous acetone (150 mL) to the flask and stir until the cyanuric chloride is completely dissolved.[6]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Nucleophile Addition: In a separate beaker, dissolve 3-aminobenzoic acid (7.4 g, 0.054 mol) in acetone. Add this solution to the dropping funnel and add it dropwise to the stirred cyanuric chloride solution over a period of approximately 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Initial Reaction: Maintain the reaction mixture at 0-5°C and continue stirring for an additional 2 hours.[6]
-
Base Addition: Prepare a solution of sodium bicarbonate (4.54 g, 0.054 mol) in water. Add this aqueous solution slowly to the reaction mixture. Continue stirring for another 4-5 hours at the same temperature. The base neutralizes the HCl formed during the substitution.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., toluene:acetone 8:2 v/v).[6] The reaction is complete when the starting material spot has disappeared.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 500 g of crushed ice. This will cause the product to precipitate out of the solution.
-
Neutralization & Filtration: If necessary, neutralize the mixture with dilute HCl. Filter the resulting solid precipitate using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic salts and unreacted starting materials. Dry the product under vacuum at 50-60°C to a constant weight.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like acetone.[6]
Critical Parameters and Process Optimization
The success of this synthesis hinges on the precise control of several key parameters.
| Parameter | Recommended Range | Rationale / Causality |
| Temperature | 0 - 5 °C | This is the most critical parameter. Low temperature provides kinetic control, favoring the highly reactive first substitution while significantly slowing the rate of the second substitution, thus maximizing the yield of the monosubstituted product.[3][4] |
| Solvent | Anhydrous Acetone, DCM, THF, Ethyl Acetate | The solvent must be inert to the reactants and capable of dissolving both cyanuric chloride and the nucleophile. Anhydrous conditions are preferred to prevent hydrolysis of cyanuric chloride.[3][5][6] |
| Base | NaHCO₃, Na₂CO₃, DIEA, Triethylamine | A base is essential to neutralize the HCl byproduct. Inorganic bases like NaHCO₃ are effective and easily removed during aqueous work-up.[6] Organic bases like DIEA are used in non-aqueous systems but can be harder to remove.[5] |
| Stoichiometry | 1:1 (Cyanuric Chloride : Amine) | Using a 1:1 molar ratio of reactants ensures efficient conversion without promoting disubstitution, which can occur if the nucleophile is in excess. |
| Addition Rate | Slow, dropwise addition | Slow addition of the nucleophile maintains a low instantaneous concentration, further minimizing the risk of double substitution on a single triazine molecule. It also helps control the reaction exotherm. |
Product Characterization and Analytical Control
Confirming the structure and purity of the final product is essential. The primary analytical methods include HPLC, NMR, and Mass Spectrometry.[7]
| Technique | Purpose | Expected Results for this compound |
| HPLC | Purity assessment and reaction monitoring | A single major peak on a reversed-phase C18 column indicates high purity. Retention time will be distinct from starting materials.[7] |
| ¹H-NMR | Structural confirmation | Aromatic protons from the anilino ring will be visible. The -NH and -COOH protons will also be present, though their shifts can be broad and solvent-dependent. |
| ¹³C-NMR | Structural confirmation | Signals corresponding to the carbons of the triazine ring and the substituted benzene ring will be observed. The two equivalent C-Cl carbons on the triazine ring will have a distinct chemical shift. |
| Mass Spec (MS) | Molecular weight confirmation | The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₆Cl₂N₄O₂), approx. m/z 285.0, with a characteristic isotopic pattern for two chlorine atoms.[6] |
| FT-IR | Functional group identification | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the triazine ring (around 1550-1600 cm⁻¹). |
Conclusion
The synthesis of this compound is a robust and well-established procedure that relies on the fundamental principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The key to achieving high yield and purity of the desired monosubstituted product is the meticulous control of reaction temperature. By adhering to the detailed protocol and understanding the critical process parameters outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
-
Barros, M. T., & Petrova, K. T. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-97. [Link][1][8]
-
Sharma, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link][5]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link][4]
-
Patel, C. M., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(03), 133-141. [Link][6]
-
Panchabhai, R., & D'Souza, F. (2021). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances, 2(14), 4554-4577. [Link]
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- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
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synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine from cyanuric chloride
An In-depth Technical Guide to the Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine from Cyanuric Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, reactive dyes, and other functionalized materials. The synthesis is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3-aminobenzoic acid. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for characterization, and addresses critical safety and handling considerations. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in triazine chemistry.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in multiple hydrogen bonding interactions. Derivatives of 1,3,5-triazine are integral to a wide range of applications, including anticancer agents, herbicides, and covalent polymers.[1][2] The synthesis of asymmetrically substituted triazines is a cornerstone of this field, enabling the precise installation of various functional groups onto the triazine core.
The target molecule, this compound, serves as a versatile building block. The two remaining chlorine atoms can be sequentially displaced by other nucleophiles to build complex molecular architectures, while the carboxylic acid moiety provides a handle for further conjugation or modulation of solubility. The synthesis begins with cyanuric chloride, an inexpensive and highly reactive commodity chemical, making this an efficient and scalable route.[2][3] This guide details the controlled, selective monosubstitution of cyanuric chloride with 3-aminobenzoic acid.
Reaction Principle: Stepwise Nucleophilic Aromatic Substitution (SNAr)
The synthesis of substituted triazines from cyanuric chloride is governed by a sequential nucleophilic aromatic substitution mechanism.[3] The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack.
Causality of Selectivity: The key to synthesizing the desired mono-substituted product lies in the differential reactivity of the three chlorine atoms. Each successive substitution of a chlorine atom with an electron-donating nucleophile (like an amine) reduces the electrophilicity of the triazine ring, thereby deactivating it towards further substitution.[4] This inherent property allows for a high degree of control over the reaction outcome by manipulating the temperature. An established empirical rule dictates the conditions for sequential substitution:[3][5][6]
-
First Substitution: Occurs readily at low temperatures (0–5 °C).
-
Second Substitution: Requires moderate temperatures (typically room temperature to ~50 °C).
-
Third Substitution: Necessitates elevated temperatures (often >60 °C or reflux conditions).
By maintaining the reaction temperature strictly between 0 and 5 °C, the reaction can be effectively halted after the displacement of a single chlorine atom, yielding the desired this compound with high selectivity. The reaction also generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base (an acid scavenger) to prevent the protonation of the amine nucleophile and to drive the reaction to completion.[5]
Figure 1: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (temperature monitoring) and post-synthesis characterization to ensure the desired outcome.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Cyanuric Chloride (TCT) | ≥99% | Sigma-Aldrich, TCI |
| 3-Aminobenzoic Acid | ≥99% | Sigma-Aldrich, Acros |
| Acetone | ACS Grade, Anhydrous | Fisher Scientific |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | J.T. Baker |
| Hydrochloric Acid (HCl) | 1N solution | VWR |
| Deionized Water | - | - |
| Ethanol | Reagent Alcohol | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Digital thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Reagent Data and Stoichiometry
| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 10.0 | 1.0 | 1.84 g |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 10.0 | 1.0 | 1.37 g |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 20.0 | 2.0 | 2.12 g |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagent Preparation: In the reaction flask, dissolve cyanuric chloride (1.84 g, 10.0 mmol) in 40 mL of acetone. Stir the solution until all solids are dissolved and cool the mixture to 0 °C.
-
Nucleophile Addition: In a separate beaker, dissolve 3-aminobenzoic acid (1.37 g, 10.0 mmol) and sodium carbonate (2.12 g, 20.0 mmol) in 30 mL of acetone with gentle warming if necessary, then cool to room temperature. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the 3-aminobenzoic acid solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes. Crucial: Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[2][5]
-
Reaction Progression: After the addition is complete, continue to stir the resulting white slurry vigorously at 0–5 °C for an additional 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 6:4 ratio).[7]
-
Product Isolation: Once the reaction is complete (disappearance of the cyanuric chloride spot on TLC), pour the reaction mixture slowly into 200 mL of crushed ice with constant stirring. This will precipitate the sodium salt of the product.
-
Acidification and Precipitation: While stirring the ice-water mixture, slowly add 1N HCl dropwise until the pH of the solution is acidic (pH ~2-3). This step is critical to protonate the carboxylate, converting the water-soluble sodium salt into the insoluble free carboxylic acid, which precipitates as a fine white solid.[2][5]
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts (NaCl, unreacted Na₂CO₃).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 80-90%.
Purification
If necessary, the crude product can be purified by recrystallization from ethanol to yield a crystalline white solid.[8]
Figure 2: Step-by-step experimental workflow diagram.
Characterization and Analytical Control
Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product. A suitable mobile phase is ethyl acetate/n-hexane (1:1 or 2:3 v/v).[7][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include: a broad O-H stretch (from the carboxylic acid) around 3300-2500 cm⁻¹, a C=O stretch (acid) around 1700 cm⁻¹, an N-H stretch around 3400 cm⁻¹, and characteristic triazine ring vibrations (C=N) around 1550-1400 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
¹H NMR (in DMSO-d₆): Will show characteristic signals for the aromatic protons of the aniline ring, a D₂O-exchangeable peak for the N-H proton, and a broad singlet for the carboxylic acid proton.[5]
-
¹³C NMR (in DMSO-d₆): Will show distinct signals for the triazine ring carbons (typically in the 165-175 ppm range) and the aromatic and carboxyl carbons.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₁₀H₆Cl₂N₄O₂ = 285.09 g/mol ).
-
Melting Point (m.p.): A sharp melting point is a good indicator of high purity.
Safety, Handling, and Waste Disposal
Senior Scientist's Note: Adherence to safety protocols is non-negotiable. Cyanuric chloride is a highly reactive and hazardous material.
-
Cyanuric Chloride: This compound is toxic, corrosive, and causes severe burns to the skin and eyes. It is fatal if inhaled.[11] It also reacts violently with water, releasing heat and toxic HCl gas.[12] Always handle cyanuric chloride in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[11][12][13] Keep the reagent in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible substances.[11][14]
-
Solvents: Acetone is highly flammable. Ensure all operations are performed away from ignition sources.
-
Waste Disposal: All organic waste containing chlorinated compounds must be collected in a designated chlorinated waste container. Aqueous waste from the workup should be neutralized before disposal in accordance with local environmental regulations.[11][13][15]
Conclusion
The is a robust and highly selective process when executed with precise temperature control. The principles of stepwise nucleophilic aromatic substitution on the electron-deficient triazine ring are fundamental to its success. This guide provides a detailed, reliable protocol, from reaction setup to product characterization, grounded in established chemical principles. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery, materials science, and beyond.
References
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Loba Chemie. (n.d.). CYANURIC CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: CYANURIC TRICHLORIDE. Retrieved from [Link]
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Yadav, P., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Retrieved from [Link]
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Shawali, A. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 38. Retrieved from [Link]
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Khan, I., et al. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Protocol Exchange. Retrieved from [Link]
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Shakil, A., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec, 64(3), 249-258. Retrieved from [Link]
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Rojas-Montoya, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
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U.S. Naval Ordnance Test Station. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Retrieved from [Link]
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Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]
-
Patel, D. R., & Patel, K. D. (2014). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. TROINDIA. Retrieved from [Link]
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Mihovilovic, M. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 268-277. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 244-250. Retrieved from [Link]
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Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity and Applications of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and synthetic utility of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. This versatile heterocyclic compound serves as a pivotal building block in the development of a wide array of functional molecules, ranging from pharmaceuticals to performance dyes.[1] We will delve into the nuanced reactivity of the dichlorotriazine core, influenced by the electronic and steric nature of the 3-carboxyanilino substituent. This guide will further present detailed, field-proven experimental protocols for the selective nucleophilic substitution of the chlorine atoms, alongside a discussion of potential side reactions and strategies for their mitigation. Finally, we will explore the applications of this compound in drug discovery, particularly in the synthesis of kinase inhibitors, and in other industrial fields, supported by quantitative data and established literature.
Introduction: The 1,3,5-Triazine Core in Synthetic Chemistry
The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal and materials chemistry.[2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The commercial availability and cost-effectiveness of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have made it a cornerstone for the synthesis of a vast library of substituted triazines.[2][3] The reactivity of cyanuric chloride is characterized by the sequential, temperature-dependent displacement of its three chlorine atoms by nucleophiles, a feature that allows for the controlled and predictable synthesis of mono-, di-, and tri-substituted triazines.[3][4]
This guide focuses on a specific derivative, this compound, a molecule that combines the reactive dichlorotriazine core with a functionalized aniline substituent, opening avenues for further molecular elaboration.
Physicochemical Properties and Structural Features
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26940-56-7[5] |
| Molecular Formula | C₁₀H₆Cl₂N₄O₂ |
| Molecular Weight | 285.08 g/mol |
| Appearance | White to light yellow powder |
| Purity | ≥95% (typical) |
The molecular architecture of this compound features a planar, electron-deficient 1,3,5-triazine ring. The presence of three nitrogen atoms significantly lowers the aromatic resonance energy compared to benzene, making the ring susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution. The two chlorine atoms serve as excellent leaving groups in these reactions.
The 3-carboxyanilino substituent plays a dual role. The amino group, being an electron-donating group, can modulate the reactivity of the triazine ring. Conversely, the carboxylic acid moiety provides a handle for further derivatization or can influence the molecule's solubility and biological interactions.
The Core Reactivity: Stepwise Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the sequential nucleophilic substitution of its two chlorine atoms. This process is highly dependent on the reaction temperature and the nature of the incoming nucleophile.
The Principle of Temperature-Controlled Selectivity
The substitution of the first chlorine atom on a dichlorotriazine derivative generally occurs at a lower temperature than the second. This is because the introduction of a nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the triazine ring, making the second substitution more challenging and thus requiring more forcing conditions (i.e., higher temperature).[3]
An empirical guideline for the substitution of cyanuric chloride is as follows:
-
First substitution: 0–5 °C
-
Second substitution: Room temperature to ~40 °C[6]
-
Third substitution: >60 °C[4]
While the 3-carboxyanilino group already present on our title compound will influence these temperature ranges, the general principle of stepwise, temperature-controlled substitution remains the same.
Caption: General workflow for the stepwise nucleophilic substitution on the dichlorotriazine core.
The Influence of the 3-Carboxyanilino Substituent
The anilino group, being electron-donating through its nitrogen lone pair, reduces the overall electrophilicity of the triazine ring compared to cyanuric chloride. This deactivating effect means that higher temperatures may be required for the subsequent substitutions than for the corresponding reactions with cyanuric chloride. The carboxylic acid group, being electron-withdrawing, will have an opposing electronic effect, although its influence on the triazine ring is transmitted through the aniline ring and is therefore less pronounced.
Common Nucleophiles and Reaction Conditions
This compound reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions.
Table 2: General Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Typical Base | Typical Solvent(s) | Temperature for 2nd Substitution | Temperature for 3rd Substitution |
| Amines | NaHCO₃, K₂CO₃, DIEA | Acetone, THF, Dioxane/Water[6] | Room Temperature | 40–70 °C[7] |
| Alcohols | NaH, Na₂CO₃ | THF, Dioxane | Room Temperature to 50 °C | >80 °C (Reflux) |
| Thiols | K₂CO₃, Et₃N | Acetone, THF | 0 °C to Room Temperature | Room Temperature to Reflux |
Causality behind Experimental Choices:
-
Base: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the products. For amines, inorganic bases like NaHCO₃ or K₂CO₃ are often sufficient. For less nucleophilic alcohols, a stronger, non-nucleophilic base like NaH may be necessary to form the more reactive alkoxide. Diisopropylethylamine (DIEA) is a common choice for amine nucleophiles in organic solvents.[8][9]
-
Solvent: The solvent must be inert to the reactants and capable of dissolving both the triazine substrate and the nucleophile. Aprotic polar solvents like THF and acetone are frequently used. For reactions with water-soluble nucleophiles, a mixture of an organic solvent and water is often employed.[6]
Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific nucleophiles. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol for Monosubstitution (Second Chlorine Displacement)
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or acetone) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired nucleophile (1.0 eq) to the solution.
-
Add the appropriate base (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2–24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol for Disubstitution (Third Chlorine Displacement)
-
Dissolve the 2-(3-carboxyanilino)-4-chloro-6-substituted-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).
-
Add the second nucleophile (1.1 eq) and the appropriate base (1.2 eq).
-
Heat the reaction mixture to the required temperature (typically 40–100 °C) and stir for 4–24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product as needed.
Caption: Experimental workflow for the stepwise synthesis of disubstituted triazines.
Potential Side Reactions and Mitigation
Hydrolysis
The chlorine atoms on the triazine ring are susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures. This results in the formation of the corresponding hydroxytriazine, which is generally unreactive towards further substitution.
Mitigation:
-
Use anhydrous solvents and reagents whenever possible.
-
Maintain the recommended reaction temperature; avoid excessive heating.
-
Minimize reaction times.
Disubstitution
If the temperature is not carefully controlled during the first substitution, a mixture of mono- and di-substituted products may be obtained.
Mitigation:
-
Maintain a low temperature (0–5 °C) during the addition of the first nucleophile.
-
Use a 1:1 stoichiometry of the triazine and the first nucleophile.
Applications in Drug Discovery and Beyond
The ability to introduce diverse functionalities onto the triazine core makes this compound a valuable scaffold for the synthesis of bioactive molecules.
Kinase Inhibitors
The 1,3,5-triazine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the triazine ring can form hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The substituents at the 2, 4, and 6 positions can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring selectivity and potency. The 3-carboxyanilino group can be used to introduce further diversity or to enhance solubility and pharmacokinetic properties.
Caption: Synthetic route to kinase inhibitors from the dichlorotriazine scaffold.
Other Pharmaceutical Applications
Derivatives of this compound have been explored for a range of other therapeutic applications, including as antiviral and antimicrobial agents.[10]
Dyestuffs and Functional Materials
The triazine core is also a key component of many reactive dyes. The chlorine atoms can react with nucleophilic groups (e.g., hydroxyl groups in cellulose) on the surface of fabrics to form covalent bonds, resulting in excellent color fastness. The 3-carboxyanilino group can be part of the chromophore or can be used to tune the solubility and binding properties of the dye.[1]
Conclusion
This compound is a highly versatile and valuable building block for synthetic chemists. Its predictable, temperature-controlled reactivity allows for the selective introduction of a wide range of functional groups. A thorough understanding of the principles of stepwise nucleophilic substitution, coupled with careful control of reaction conditions, enables the rational design and synthesis of complex molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this important synthetic intermediate.
References
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Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 516. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. [Link]
-
Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]
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PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. [Link]
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El-Faham, A., Sharma, A., Farooq, M., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]
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Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]
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ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Google Patents. (1972). Triazine carboxylic acids and esters.
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. (2017). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]
- Google Patents. (1977).
-
Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-40. [Link]
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Royal Society of Chemistry. (1977). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. [Link]
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Wikipedia. Protecting group. [Link]
-
PubMed. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. [Link]
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PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
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A Technical Guide to the Spectral Analysis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to not only present predicted spectral data but also to elucidate the underlying principles and experimental considerations for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₀H₆Cl₂N₄O₂, Molecular Weight: 285.08 g/mol ) is a monosubstituted dichlorotriazine.[2] Its structure comprises a central, electron-deficient 1,3,5-triazine ring, which imparts significant reactivity, particularly for nucleophilic substitution of the two chlorine atoms.[2][3] The substituent at the C2 position is a 3-carboxyanilino group, which introduces aromatic and carboxylic acid functionalities.
The comprehensive characterization of this molecule relies on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the molecular backbone.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be characterized by signals from the aromatic protons of the anilino group and the labile protons of the amine and carboxylic acid groups. The electron-withdrawing nature of the dichlorotriazine ring will influence the chemical shifts of the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.0 - 12.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and exhibit a broad signal due to hydrogen bonding. |
| ~9.5 - 8.5 | Broad singlet | 1H | -NH- | The amine proton is attached to the electron-deficient triazine ring, leading to a downfield shift. Its signal may be broad due to quadrupolar coupling with the adjacent nitrogen. |
| ~8.2 | Triplet (or dd) | 1H | H-2' | This proton is ortho to the carboxyl group and meta to the triazinylamino group, leading to a downfield shift. |
| ~7.8 | Doublet | 1H | H-6' | This proton is ortho to the triazinylamino group and meta to the carboxyl group. |
| ~7.6 | Triplet | 1H | H-4' | This proton is meta to both substituents. |
| ~7.5 | Doublet | 1H | H-5' | This proton is para to the triazinylamino group and ortho to the carboxyl group. |
Note: Predicted chemical shifts are relative to TMS in a solvent like DMSO-d₆. Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton, including the carbons of the triazine ring and the substituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~171.0 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~168.0 | C4, C6 (Triazine) | The two chlorine-bearing carbons of the triazine ring are expected to be highly deshielded and equivalent. Similar dichlorotriazine systems show signals in this region.[4] |
| ~165.0 | C2 (Triazine) | The carbon atom of the triazine ring attached to the anilino group will be shifted upfield relative to the chloro-substituted carbons. |
| ~140.0 | C1' | The aromatic carbon attached to the -NH- group. |
| ~132.0 | C3' | The aromatic carbon attached to the -COOH group. |
| ~129.0 | C5' | Aromatic CH carbon. |
| ~125.0 | C4' | Aromatic CH carbon. |
| ~122.0 | C6' | Aromatic CH carbon. |
| ~120.0 | C2' | Aromatic CH carbon. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the compound and observing the labile -NH and -COOH protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks within the aromatic ring.
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms, confirming the assignments of the protonated carbons.
-
A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm the connectivity by showing correlations between protons and carbons over two to three bonds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad | The broadness is due to extensive hydrogen bonding. |
| ~3250 | N-H stretch | Medium | The secondary amine N-H stretch. |
| ~1700 | C=O stretch (Carboxylic acid) | Strong | A characteristic strong absorption for the carbonyl group. |
| 1580 - 1500 | C=N and C=C stretches | Medium-Strong | Aromatic and triazine ring stretching vibrations. Similar triazine compounds show characteristic bands in this region.[5] |
| ~1400 | C-O-H bend | Medium | In-plane bending of the carboxylic acid O-H. |
| ~1250 | C-N stretch | Medium-Strong | Stretching vibration of the aryl-amine bond. |
| 850 - 800 | C-Cl stretch | Strong | Characteristic stretching vibrations for the C-Cl bonds on the triazine ring. |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: Use the solid-state Attenuated Total Reflectance (ATR) method for rapid and reproducible results. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The mass spectrum should show a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. The expected peaks will be at m/z 284 (for ³⁵Cl₂), 286 (for ³⁵Cl³⁷Cl), and 288 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment at m/z 249 (M - Cl)⁺ is expected, corresponding to the loss of a chlorine radical.
-
Loss of COOH: A fragment corresponding to the loss of the carboxyl group (45 Da) may be observed.
-
Cleavage of the C-N bond: Fragmentation of the bond between the aniline ring and the triazine ring can lead to ions corresponding to both fragments.
-
Triazine Ring Fragmentation: The triazine ring itself can undergo cleavage. The fragmentation of the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can serve as a reference for these pathways.[6]
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion using a solids probe can be employed. For less volatile samples, Electrospray Ionization (ESI) would be a better choice.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution to observe the isotopic pattern of the molecular ion.
-
Data Acquisition:
-
Acquire data over a mass range of m/z 50 to 500.
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap instrument is recommended to confirm the elemental composition of the molecular ion and key fragments.
-
Visualization of Molecular Structure and Fragmentation
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted key fragmentation pathways in EI-MS.
Conclusion
This guide provides a detailed, predictive framework for the spectral characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently acquire and interpret the NMR, IR, and mass spectral data for this compound. The provided insights, grounded in the principles of spectroscopy and comparative data from related structures, serve as a valuable resource for the synthesis, purification, and application of this and similar triazine derivatives.
References
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available at: [Link]
- Benchchem (n.d.). A Comparative Guide to the Reactivity of Mono- and Di-substituted Chlorotriazines. Benchchem.
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available at: [Link]
- Benchchem (n.d.). This compound. Benchchem.
- Royal Society of Chemistry (2024). Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. Royal Society of Chemistry.
- ResearchGate (n.d.). FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c).
- MDPI (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
-
NIST (n.d.). 1,3,5-Triazine, 2,4,6-trichloro-. NIST WebBook. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing a 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine Scaffold
Introduction: The Critical Role of the PI3K/mTOR Signaling Pathway in Cellular Regulation and Disease
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that governs a multitude of essential cellular activities.[1][2][3] This highly conserved pathway is a master regulator of cell metabolism, growth, proliferation, survival, and motility.[4][5] Dysregulation of the PI3K/mTOR pathway is a common feature in numerous human diseases, most notably in cancer, where it is one of the most frequently altered signaling networks.[2][6] The aberrant activation of this pathway can lead to reduced apoptosis, uncontrolled cell proliferation, and resistance to therapy.[2][7]
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface, which in turn recruit and activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1), to the plasma membrane.[1][5] This colocalization facilitates the phosphorylation and full activation of AKT. Activated AKT then modulates the activity of a plethora of downstream targets, including the mTOR complex 1 (mTORC1) and mTORC2, which are central to the regulation of protein synthesis and cell growth.[1][3][4]
Given the central role of this pathway in oncogenesis, the development of small molecule inhibitors targeting key kinases within the cascade, such as PI3K and mTOR, has become a major focus in anticancer drug discovery.[6][8] Dual inhibitors that simultaneously target both PI3K and mTOR are of particular interest, as they can elicit a more comprehensive and durable blockade of the pathway, potentially overcoming some of the resistance mechanisms associated with single-target agents.[8][9] The 1,3,5-triazine scaffold has emerged as a versatile and effective core structure for the design of such inhibitors.[9][10][11] This application note provides a detailed guide to the synthesis of PI3K/mTOR inhibitors based on a 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine intermediate, offering a robust starting point for researchers in medicinal chemistry and drug development.
The PI3K/mTOR Signaling Pathway
Caption: The PI3K/mTOR signaling cascade.
General Principles of Synthesis: The Versatility of the Triazine Scaffold
The synthetic approach to novel PI3K/mTOR inhibitors based on the 1,3,5-triazine core typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy.[10][12] The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), possesses three chlorine atoms that can be displaced by various nucleophiles with decreasing reactivity. This differential reactivity allows for a controlled, stepwise introduction of different substituents at the 2, 4, and 6 positions of the triazine ring.
The synthesis of the key intermediate, this compound, is achieved by reacting cyanuric chloride with 3-aminobenzoic acid under controlled temperature conditions, typically at 0-5°C, to ensure monosubstitution. The remaining two chlorine atoms on the dichlorotriazine intermediate are then available for further substitution with other amines, such as morpholine, piperidine, or other functionalized anilines, which are commonly found in potent PI3K/mTOR inhibitors.[12][13] This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of trisubstituted triazine inhibitors.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a generalized, three-step synthesis of a potential PI3K/mTOR inhibitor starting from this compound.
Materials and Reagents:
-
This compound
-
Morpholine
-
Substituted aniline (or other desired amine)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
1,4-Dioxane or other suitable high-boiling solvent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0°C, add morpholine (1.1 eq) dropwise.
-
Add a base, such as triethylamine (1.1 eq), to the reaction mixture to neutralize the HCl generated during the reaction.[12]
-
Allow the reaction to stir at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum to yield the monosubstituted product.
Step 2: Synthesis of the Final Trisubstituted Triazine Inhibitor
-
In a sealed reaction vessel, dissolve the product from Step 1 (1.0 eq) in 1,4-dioxane.
-
Add the second amine (e.g., a substituted aniline, 1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (or a suitable high temperature, e.g., 100-120°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted triazine inhibitor.
-
Characterize the final compound using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Characterization and Biological Evaluation
Following successful synthesis and purification, the novel compounds must be evaluated for their biological activity.
Kinase Inhibition Assays:
-
The inhibitory activity of the synthesized compounds against PI3K isoforms (α, β, δ, γ) and mTOR should be determined using in vitro kinase assays.[11][14] Luminescence-based or radiometric assays are commonly employed to measure the IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]
Cell-Based Assays:
-
Proliferation/Viability Assays: The antiproliferative effects of the compounds are typically assessed in a panel of cancer cell lines.[11][15] Assays such as MTT or CellTiter-Glo are used to determine the concentration at which the compound inhibits cell growth by 50% (GI50 or IC50).
-
Western Blot Analysis: To confirm the mechanism of action, Western blotting can be used to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.[7][11] A reduction in the phosphorylation of these proteins in compound-treated cells indicates on-target activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative triazine-based PI3K/mTOR inhibitors from the literature to provide a benchmark for newly synthesized compounds.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| ZSTK474 | 8.6 | >1000 | HCT-116 | 0.29 | [16] |
| PKI-587 | 0.46 (PI3Kα) | 12 | HCT-116 | Not specified in source | |
| Compound 6h | 0.012 (PI3Kα) | 0.025 | HeLa | 0.12 | [11] |
| PQR309 | 3.1 (PI3Kα) | 15 | U87MG | 0.13 |
Conclusion
The this compound scaffold represents a valuable and synthetically accessible starting point for the development of novel PI3K/mTOR inhibitors. The modular nature of the synthesis, based on sequential nucleophilic aromatic substitution, provides a robust platform for generating diverse chemical libraries and optimizing potency, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this application note offer a comprehensive guide for researchers aiming to explore this promising class of anticancer agents. Rigorous chemical characterization and biological evaluation are paramount to validating the therapeutic potential of newly synthesized compounds and advancing the field of targeted cancer therapy.
References
-
Title: PI3K/AKT/mTOR Signaling Pathway Source: Encyclopedia.pub URL: [Link]
-
Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]
-
Title: PI3K/AKT/mTOR signaling pathway Source: Proteopedia URL: [Link]
-
Title: PI3K/AKT/mTOR Signaling Network in Human Health and Diseases Source: PMC - NIH URL: [Link]
-
Title: Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth Source: AACR Journals URL: [Link]
-
Title: Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity Source: PubMed URL: [Link]
-
Title: Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway Source: AACR Journals URL: [Link]
-
Title: Characterization and targeting of phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) in renal cell cancer Source: PMC - PubMed Central URL: [Link]
-
Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: AACR Journals URL: [Link]
-
Title: Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth Source: PubMed URL: [Link]
-
Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers URL: [Link]
-
Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed URL: [Link]
-
Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: CORE URL: [Link]
-
Title: Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Source: PMC URL: [Link]
-
Title: Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines Source: PubMed URL: [Link]
-
Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR Source: PubMed URL: [Link]
-
Title: Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines Source: PMC - NIH URL: [Link]
-
Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: PMC - PubMed Central URL: [Link]
-
Title: Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors Source: NIH URL: [Link]
-
Title: Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents Source: Der Pharma Chemica URL: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Bioconjugation: A Guide to Using 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine as a High-Performance Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Linkage
In the landscape of advanced therapeutics and diagnostics, the ability to covalently link different molecular entities with precision is paramount. Bifunctional linkers are the linchpins of this technology, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs), immobilized enzymes for biocatalysis, and targeted imaging agents. Among the versatile classes of linkers, those based on the 1,3,5-triazine scaffold offer a unique combination of stability, reactivity, and modularity.
This guide provides an in-depth exploration of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine , a heterobifunctional linker designed for two-stage, orthogonal conjugations. Its distinct reactive sites—a dichlorotriazine moiety and a carboxylic acid—allow for the controlled, sequential attachment of two different molecules, making it an invaluable tool for the discerning scientist.
The core of this linker is the 1,3,5-triazine ring, a stable aromatic system. Its utility in synthesis is well-established, particularly the parent compound 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[1] The reactivity of the chlorine atoms on the triazine ring is highly dependent on temperature, a feature that can be exploited for selective, stepwise reactions.[1] This guide will provide the foundational knowledge and detailed protocols to leverage the unique properties of this linker in your research.
Chemical Properties and Mechanism of Action
This compound possesses two distinct reactive functionalities, enabling a two-step conjugation strategy. This is crucial for preventing the formation of unwanted homodimers and allows for the precise assembly of complex bioconjugates.
-
The Dichlorotriazine Moiety: This functional group reacts with nucleophiles, primarily the ε-amino group of lysine residues on proteins, via a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms exhibit differential reactivity based on temperature. The first substitution can be achieved at a lower temperature (e.g., 0-4°C), while the second requires a higher temperature (e.g., room temperature to 37°C).[1] This allows for either the attachment of one or two biomolecules to the triazine core. The reaction is most efficient at a slightly basic pH (typically 8.0-9.0), which ensures that the target lysine residues are in their deprotonated, nucleophilic state.[2]
-
The Carboxylic Acid Moiety: This group can be activated to form a stable amide bond with a primary amine on a second molecule (e.g., a cytotoxic drug, a fluorescent probe). A common and highly efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This two-step activation is typically performed at a slightly acidic pH (4.5-6.0) to maximize the efficiency of EDC.[3]
The bifunctional nature of this linker allows for a planned and controlled conjugation process, as illustrated below.
Figure 1: Two-step conjugation workflow.
Application Note 1: Antibody-Drug Conjugate (ADC) Synthesis
The precise construction of ADCs is critical to their therapeutic success. The linker must be stable in circulation yet allow for the efficient release of the payload at the target site.[4] this compound is well-suited for this application, offering a stable linkage to the antibody via lysine residues and a robust amide bond to the cytotoxic drug.
Protocol: Two-Step ADC Synthesis
This protocol describes the conjugation of a monoclonal antibody (mAb) to an amine-containing cytotoxic drug using the bifunctional linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
This compound (Linker)
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Borate Buffer (50 mM, pH 8.5)
-
MES Buffer (50 mM, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Step 1: Conjugation of Linker to Antibody
-
Antibody Preparation: Buffer exchange the mAb into Borate Buffer (50 mM, pH 8.5) to a final concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Linker Preparation: Prepare a 10 mM stock solution of the linker in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction:
-
Cool the antibody solution to 4°C in an ice bath with gentle stirring.
-
Add the linker stock solution to the antibody solution to achieve a 10-20 fold molar excess of linker to mAb.
-
Allow the reaction to proceed at 4°C for 2-4 hours.
-
-
Purification: Remove excess, unreacted linker by buffer exchange into MES Buffer (50 mM, pH 6.0) using a desalting column (SEC).
Step 2: Activation of Carboxyl Group and Conjugation of Drug
-
Activator Preparation: Prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in MES Buffer (50 mM, pH 6.0).
-
Activation: To the linker-mAb conjugate in MES buffer, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.
-
Drug Conjugation:
-
Prepare a stock solution of the amine-containing drug in DMF or DMSO.
-
Add the drug to the activated linker-mAb conjugate (typically a 5-10 fold molar excess).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate buffer).
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Final Purification: Purify the final ADC using SEC to remove small molecule impurities and HIC to separate ADC species with different drug-to-antibody ratios (DARs).[5][6]
Characterization:
-
DAR Determination: The average DAR can be determined by UV-Vis spectrophotometry or more accurately by HIC-HPLC.[6]
-
Purity and Aggregation: Assessed by SEC.
-
Confirmation of Conjugation: Can be confirmed by mass spectrometry.
| Parameter | Recommended Conditions | Rationale |
| Linker-mAb Reaction pH | 8.0 - 9.0 | Ensures lysine ε-amino groups are deprotonated and nucleophilic.[2] |
| Linker-mAb Reaction Temp. | 0 - 4°C | Favors mono-substitution on the dichlorotriazine ring.[1] |
| Carboxyl Activation pH | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids.[3] |
| Drug Conjugation pH | 7.2 - 8.0 | Facilitates the reaction between the NHS ester and the primary amine of the drug. |
| Purification | SEC and HIC | SEC removes small molecules; HIC separates based on hydrophobicity, allowing for DAR assessment.[5][6] |
Application Note 2: Enzyme Immobilization on a Solid Support
Immobilizing enzymes on solid supports enhances their stability, allows for their reuse, and simplifies downstream processing, making them highly valuable for industrial biocatalysis.[7] The this compound linker can be used to covalently attach enzymes to an amine-functionalized solid support, such as agarose beads.
Protocol: Covalent Immobilization of an Enzyme on Agarose Beads
This protocol details the immobilization of an enzyme onto amine-functionalized agarose beads.
Materials:
-
Amine-functionalized Agarose Beads
-
Enzyme of interest
-
This compound (Linker)
-
Anhydrous DMF or DMSO
-
Borate Buffer (50 mM, pH 8.5)
-
MES Buffer (50 mM, pH 6.0)
-
EDC and Sulfo-NHS
-
Enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching/Blocking solution (e.g., 1 M ethanolamine, pH 8.0)
Step 1: Activation of Agarose Beads with the Linker
-
Bead Preparation: Wash the amine-functionalized agarose beads thoroughly with Borate Buffer (50 mM, pH 8.5).
-
Linker Preparation: Prepare a 10 mM stock solution of the linker in anhydrous DMF or DMSO.
-
Activation Reaction:
-
Resuspend the washed beads in Borate Buffer.
-
Add the linker stock solution to the bead slurry.
-
Incubate at 4°C for 4-6 hours with gentle end-over-end mixing.
-
-
Washing: Wash the beads extensively with MES Buffer (50 mM, pH 6.0) to remove all unreacted linker.
Step 2: Enzyme Immobilization
-
Activation of Carboxyl Group on Linker-Beads:
-
Resuspend the linker-activated beads in MES Buffer.
-
Prepare fresh EDC and Sulfo-NHS solutions in MES buffer.
-
Add EDC and Sulfo-NHS to the bead slurry and incubate for 30 minutes at room temperature with mixing.
-
-
Washing: Quickly wash the activated beads with cold MES buffer to remove excess EDC and Sulfo-NHS.
-
Enzyme Coupling:
-
Immediately add the enzyme solution to the activated beads.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking:
-
Pellet the beads and remove the supernatant (which contains unbound enzyme).
-
Add the Quenching/Blocking solution to the beads and incubate for 1 hour at room temperature to block any remaining active sites.
-
-
Final Washing and Storage: Wash the beads thoroughly with a suitable storage buffer (e.g., PBS with a preservative). Store at 4°C.
Workflow for Enzyme Immobilization:
Figure 2: Enzyme immobilization workflow.
Troubleshooting and Scientific Insights
| Issue | Possible Cause(s) | Recommended Solution(s) & Explanation |
| Low Conjugation Yield | - Inactive reagents (Linker, EDC).- Competing nucleophiles in buffer (e.g., Tris, azide).- Incorrect pH. | - Use fresh, anhydrous solvents for linker and prepare EDC solution immediately before use. EDC is moisture-sensitive.[8]- Perform buffer exchange to remove interfering substances.[9]- Verify the pH of all buffers. Lysine conjugation requires a basic pH for deprotonation, while EDC activation is optimal at a slightly acidic pH.[2][3] |
| Protein Precipitation/Aggregation | - Over-modification of the protein, altering its isoelectric point and increasing hydrophobicity.- Unsuitable solvent for drug/linker. | - Reduce the molar excess of the linker or drug.- Add a co-solvent like glycerol or use PEGylated linkers to increase solubility.[10]- Ensure the concentration of organic solvent (DMF/DMSO) is kept to a minimum (<10% v/v). |
| Inconsistent DAR | - Variability in reaction time or temperature.- Inconsistent reagent concentrations. | - Strictly control reaction parameters. For the dichlorotriazine reaction, temperature control is critical for selectivity.[1]- Use precise measurements for all reagents. |
| Loss of Biological Activity | - Conjugation at or near the active/binding site.- Denaturation due to pH or solvent exposure. | - If activity loss is a major issue, consider site-specific conjugation methods.- Minimize exposure to organic solvents and extreme pH. Perform reactions at the lowest effective temperature. |
Conclusion
This compound is a powerful and versatile bifunctional linker that provides researchers with a high degree of control over the construction of complex bioconjugates. By understanding the distinct, sequential reactivity of its dichlorotriazine and carboxylic acid moieties, scientists can design and execute robust conjugation strategies for a wide range of applications, from developing next-generation antibody-drug conjugates to creating highly stable and reusable immobilized enzyme systems. The protocols and insights provided in this guide serve as a comprehensive resource to successfully implement this technology and drive innovation in drug development and biotechnology.
References
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73. Available at: [Link]
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Hermanson, G. T. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. Available at: [Link]
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Creative Biolabs. (n.d.). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry. Available at: [Link]
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Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
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Rattee, I. D., & Breuer, M. M. (1964). Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes. Journal of the Society of Dyers and Colourists, 80(12), 649-657. Available at: [Link]
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Spahn, F., & Minteer, S. D. (2021). Agarose and Its Derivatives as Supports for Enzyme Immobilization. Catalysts, 11(7), 849. Available at: [Link]
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DeForest, C. A., & Tirrell, D. A. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(8), 1886-1895. Available at: [Link]
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Zhang, H., et al. (2014). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. European Journal of Medicinal Chemistry, 85, 253-264. Available at: [Link]
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Laschuk, N., et al. (2019). Solvent Induced Adhesion Interactions between Dichlorotriazine Films. Langmuir, 35(33), 10816-10824. Available at: [Link]
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Falorni, M., et al. (2006). Library generation through successive substitution of trichlorotriazine. Journal of Combinatorial Chemistry, 8(6), 887-893. Available at: [Link]
-
Fekete, S., et al. (2016). Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species. Journal of Chromatography B, 1032, 119-128. Available at: [Link]
-
da Silva, A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 879-891. Available at: [Link]
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Unciti-Broceta, A., et al. (2021). Agarose vs. Methacrylate as Material Supports for Enzyme Immobilization and Continuous Processing. Polymers, 13(13), 2191. Available at: [Link]
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Watkins, K. L., & Chen, R. (2015). pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules. International Journal of Pharmaceutics, 479(1), 183-190. Available at: [Link]
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AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Available at: [Link]
- Duennenberger, M., et al. (1968). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. U.S. Patent No. 3,398,143. Washington, DC: U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). What is the best and reliable approach to prepare EDC/NHS solution?. Available at: [Link]
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Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical and Pharmaceutical Bulletin, 62(10), 1032-1040. Available at: [Link]
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Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]
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DeForest, C. A., & Tirrell, D. A. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins [PDF]. JACS Au, 2(8), 1886-1895. Available at: [Link]
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Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Application Note. Available at: [Link]
- Snam, S. p. A. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines. U.S. Patent No. 3,586,679. Washington, DC: U.S. Patent and Trademark Office.
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PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available at: [Link]
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Merck Millipore. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]
-
Singh, P., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical and Pharmaceutical Bulletin, 62(10), 1032-1040. Available at: [Link]
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Khan, M. S., et al. (2015). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2015(2), M856. Available at: [Link]
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ResearchGate. (n.d.). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. Available at: [Link]
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Le, M., et al. (2018). Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. Journal of Chromatography B, 1092, 404-411. Available at: [Link]
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Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Available at: [Link]
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Contente, M. L., & Paradisi, F. (2022). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Catalysts, 12(3), 264. Available at: [Link]
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Agilent Technologies. (2017). Fraction Analysis of Cysteine-Linked Antibody-Drug Conjugates Using Hydrophobic Interaction Chromatography. Application Note. Available at: [Link]
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ResearchGate. (n.d.). Charges of l-lysine as a function of pH. Available at: [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and Its Derivatives
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a key intermediate in the synthesis of various pharmaceuticals and reactive dyes.[1] The method is also suitable for the separation and quantification of its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability, method validation parameters as per ICH guidelines, and guidance on forced degradation studies to ensure the method's specificity and stability-indicating properties.
Introduction
This compound is a versatile bifunctional molecule characterized by a reactive dichlorotriazine ring and a carboxyanilino group. This structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents and in the dye industry for the synthesis of reactive dyes that form covalent bonds with textile fibers.[1][2] Given its role as a critical intermediate, a reliable and accurate analytical method is imperative for quality control, ensuring the purity of the starting material and the final product.
The inherent reactivity of the chloro-substituents on the triazine ring makes the compound susceptible to hydrolysis and other degradation pathways. Therefore, a stability-indicating analytical method is crucial to monitor its purity and stability over time and under various stress conditions. This application note details the development and validation of such a method, providing researchers, scientists, and drug development professionals with a comprehensive guide for its implementation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
Chromatographic Conditions
A gradient elution method was developed to ensure the separation of the main analyte from its potential impurities and degradation products.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 25.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4]
System Suitability
Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main analyte peak.
-
Theoretical Plates: Not less than 2000 for the main analyte peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, with a resolution of not less than 1.5. Peak purity analysis using a PDA detector should also be performed to confirm the spectral homogeneity of the analyte peak in the presence of its degradants.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy is expressed as the percentage recovery. The recovery should be determined at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): The analysis is repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Robustness Testing Parameters
Caption: Parameters for robustness testing.
The system suitability parameters should be checked after each modification.
Results and Discussion
The proposed RP-HPLC method provides a good separation of this compound from its potential impurities and degradation products. The use of a C18 column with a gradient of acetonitrile and acidified water allows for the elution of the relatively non-polar analyte while also separating more polar degradation products.
Potential Degradation Products: Based on the structure of the analyte, the primary degradation pathway is expected to be the hydrolysis of the chlorine atoms on the triazine ring. This would result in the formation of mono- and di-hydroxy derivatives.
-
2-(3-Carboxyanilino)-4-chloro-6-hydroxy-1,3,5-triazine
-
2-(3-Carboxyanilino)-4,6-dihydroxy-1,3,5-triazine (a derivative of cyanuric acid)
These hydroxylated derivatives are more polar than the parent compound and are expected to elute earlier in the reversed-phase chromatogram.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound and its derivatives. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical and chemical industries. The forced degradation studies confirm the stability-indicating nature of the method, which is crucial for ensuring the quality and safety of products derived from this important intermediate.
References
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Javoršek, D., Kovač, F., & Gorenšek, M. (2014). HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process. American Journal of Analytical Chemistry, 5, 215-224. Retrieved from [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
IJPPR. (2021). A Review on HPLC Method Development and Validation. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
NC State Repository. (n.d.). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. Retrieved from [Link]
-
Bakharev, V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-108. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine synthesis
Welcome to the technical support guide for the synthesis of 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine. This document provides in-depth troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals navigate the complexities of this reaction. The synthesis, while straightforward in principle, requires precise control over key parameters to ensure high yield and purity.
Reaction Overview: The Chemistry of Controlled Substitution
The synthesis of this compound is a nucleophilic aromatic substitution reaction. It involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminobenzoic acid. The three chlorine atoms on the triazine ring are highly susceptible to substitution by nucleophiles, but their reactivity decreases with each substitution.[1][2] This reactivity difference is the key to selectively synthesizing the desired mono-substituted product.
The primary challenge is to control the reaction to favor the substitution of only one chlorine atom. This is achieved primarily through rigorous temperature control.[3] The reaction is also highly sensitive to pH and the presence of water, which can lead to undesirable side reactions.
Caption: Reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control the most critical parameter in this synthesis?
The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent. The first substitution can be selectively achieved at a low temperature, typically between 0-5°C.[3][4][5] If the temperature rises, the reactivity of the second chlorine atom increases significantly, leading to the formation of the di-substituted byproduct and reducing the yield of your desired product.[2][3]
Q2: What is the optimal solvent system for this reaction?
An acetone/water mixture is commonly used. Cyanuric chloride is soluble in acetone, while 3-aminobenzoic acid has slight solubility in cold water which can be improved with a co-solvent.[6][7] The water also helps to dissolve the base (e.g., sodium carbonate) used to neutralize the HCl byproduct. However, be aware that excess water can promote the hydrolysis of cyanuric chloride.[5][8] Anhydrous systems, such as methylene chloride, can also be used.[3]
Q3: What is the role of the base, and which one should I choose?
The reaction of the amine with cyanuric chloride liberates one equivalent of hydrochloric acid (HCl).[9] This acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. A mild inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal as it maintains the pH in the optimal range (7-8) without being overly caustic, which could accelerate hydrolysis.[3][4]
Q4: Can the carboxylic acid group on 3-aminobenzoic acid interfere with the reaction?
Under these reaction conditions (low temperature, neutral to slightly basic pH), the carboxylic acid group is deprotonated and exists as a carboxylate. The carboxylate is a much weaker nucleophile than the amino group and does not compete in the substitution reaction with the highly reactive cyanuric chloride.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Caption: A flowchart for troubleshooting common issues in the synthesis.
Issue 1: Low Yield or Failed Reaction
Q: My reaction yield is significantly lower than expected, or the reaction did not proceed at all. What are the common causes?
A: This is one of the most frequent issues and can stem from several factors:
-
Cause 1: Hydrolysis of Cyanuric Chloride. Cyanuric chloride is extremely sensitive to moisture and will readily hydrolyze to form 2-hydroxy-4,6-dichloro-1,3,5-triazine and eventually cyanuric acid, neither of which can participate in the desired reaction.[8][10] This hydrolysis is highly exothermic and can lead to a runaway reaction if not controlled.[5]
-
Solution: Ensure your solvents are dry (if using an anhydrous system) and work quickly. When preparing the cyanuric chloride solution, do so just before adding the amine. If using an aqueous system, keep the temperature at the low end of the range (0-2 °C) to minimize the hydrolysis rate.[8]
-
-
Cause 2: Incorrect pH. If the pH drops below 7, the 3-aminobenzoic acid will be protonated, stopping the reaction. If the pH is too high (pH > 9), the rate of cyanuric chloride hydrolysis increases dramatically.[8]
-
Solution: Monitor the pH of the reaction mixture continuously. Add your base (e.g., a 10% w/v solution of sodium carbonate) dropwise to maintain a stable pH between 7 and 8.[4]
-
-
Cause 3: Poor Reactant Solubility. If the 3-aminobenzoic acid is not sufficiently dissolved, the reaction will be slow and may not go to completion.[6][7]
-
Solution: Ensure the 3-aminobenzoic acid, neutralized with one equivalent of base, is fully dissolved before the slow addition of the cyanuric chloride solution. You may need to slightly increase the proportion of the organic solvent (acetone) to aid solubility.
-
Issue 2: Product is Impure
Q: My final product shows multiple spots on a TLC plate. How can I improve its purity?
A: The presence of multiple spots indicates side reactions have occurred. The most common impurities are unreacted starting material, the di-substituted byproduct, and the hydrolysis product.
-
Cause 1: Formation of Di-substituted Product. This is the most common impurity and arises from a second molecule of 3-aminobenzoic acid reacting with your desired product. This impurity will typically have a lower Rf value on silica gel TLC than your mono-substituted product.
-
Solution: The primary cause is a loss of temperature control.[3] Ensure your reaction vessel is maintained rigorously between 0-5°C using an ice-salt bath. Additionally, ensure you are using the correct stoichiometry (a slight excess of cyanuric chloride, e.g., 1.1 equivalents, can sometimes help).[3] Slow, dropwise addition of the amine to the cyanuric chloride solution (inverse addition) can also favor mono-substitution.
-
-
Cause 2: Presence of Hydrolysis Product. The 2-hydroxy-4,6-dichloro-1,3,5-triazine byproduct is more polar than the desired product and will appear as a spot closer to the baseline on TLC.
-
Purification Strategy: The desired product is an acid. After the reaction, you can often purify the product by carefully acidifying the filtered reaction mixture with dilute HCl to a pH of ~4-5. The product, being less soluble at this pH, should precipitate out and can be collected by filtration. Wash the collected solid with cold water to remove salts and then with a non-polar solvent like hexane to remove any remaining organic impurities. Recrystallization from a suitable solvent like ethanol/water may be necessary for high purity.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established literature.[3][4]
Materials:
-
Cyanuric Chloride (1.0 eq)
-
3-Aminobenzoic Acid (0.95 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and pH probe, dissolve 3-aminobenzoic acid in a 1:1 mixture of acetone and water. Cool the flask to 0-5°C in an ice-salt bath.
-
pH Adjustment: Slowly add a 10% aqueous solution of sodium carbonate dropwise until the 3-aminobenzoic acid is fully dissolved and the pH is stable between 7.5 and 8.0.
-
Preparation of Cyanuric Chloride Solution: In a separate beaker, dissolve the cyanuric chloride in a minimal amount of cold acetone.
-
Reaction: Add the cyanuric chloride solution dropwise to the stirred amine solution over 30-60 minutes. It is critical to monitor the temperature and pH throughout the addition. Maintain the temperature strictly between 0-5°C and the pH between 7.0-8.0 by concurrently adding small portions of the sodium carbonate solution.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at 0-5°C for 2-3 hours.[3] Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent).
-
Workup and Isolation: Once the reaction is complete, filter the mixture to remove any insoluble byproducts. Place the filtrate in a clean beaker and cool in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with stirring until the pH reaches ~4.
-
Product Collection: The white precipitate of this compound should form. Allow it to stir in the cold for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with copious amounts of cold deionized water (to remove salts) and then with cold hexane (to remove non-polar impurities). Dry the product under vacuum at 40°C to a constant weight.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | 0–5 °C | Ensures selective mono-substitution and minimizes hydrolysis.[3][5] |
| pH | 7.0–8.0 | Neutralizes byproduct HCl without accelerating hydrolysis.[4][8] |
| Solvent | Acetone / Water | Good compromise for dissolving ionic and organic reactants. |
| Base | Sodium Carbonate | Mild, effective, and economical HCl scavenger.[3] |
| Stoichiometry | ~1:1 (Amine:CC) | Prevents excess amine from causing di-substitution. |
| Reaction Time | 2–4 hours | Typically sufficient for completion at low temperatures.[4] |
References
-
L. F. V. Pinto, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Available from: [Link]
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Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522. Available from: [Link]
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-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
Patsnap. (Year N/A). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available from: [Link]
-
ARKAT USA, Inc. (Year N/A). 1,3,5-Triazine as core for the preparation of dendrons. Available from: [Link]
-
Wikipedia. (Year N/A). 3-Aminobenzoic acid. Available from: [Link]
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ResearchGate. (Year N/A). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Available from: [Link]
-
ResearchGate. (Year N/A). Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool. Available from: [Link]
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Miladinova, P. M. (2014). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 49(5), 467-472. Available from: [Link]
-
OECD SIDS. (2001). CYANURIC CHLORIDE. Available from: [Link]
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Scribd. (Year N/A). Triazine Derivatives in Organic Synthesis. Available from: [Link]
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National Center for Biotechnology Information. (Year N/A). Cyanuric chloride. PubChem Compound Database. Available from: [Link]
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Royal Society of Chemistry. (Year N/A). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry. Available from: [Link]
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ACS Publications. (Year N/A). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data. Available from: [Link]
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-
Wikipedia. (Year N/A). Cyanuric chloride. Available from: [Link]
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ChemBK. (Year N/A). 3-Aminobenzoic acid. Available from: [Link]
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ResearchGate. (Year N/A). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups. Available from: [Link]
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Menendez, C., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 38. Available from: [Link]
-
Chemcess. (Year N/A). Cyanuric Chloride: Properties, Reactions, Production And Uses. Available from: [Link]
-
ResearchGate. (Year N/A). Solubility of p ABA in several solvents. Available from: [Link]
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- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
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- 9. Cyanuric chloride - Wikipedia [en.wikipedia.org]
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Technical Support Center: Controlling Stepwise Substitution of Dichlorotriazines
Welcome to the Technical Support Center for dichlorotriazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the sequential substitution of dichlorotriazines. Here, you will find troubleshooting guides and FAQs to address specific challenges encountered during your experiments.
Fundamental Principles: The Key to Control
Q1: What is the core principle that allows for the stepwise substitution of dichlorotriazines?
The ability to control the substitution of dichlorotriazines stems from the fundamental principle of stepwise nucleophilic aromatic substitution (SNAr) . The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[1] The key to selectivity is that the reactivity of the chlorine atoms on the triazine ring decreases significantly after each substitution.[2][3] The introduction of an electron-donating nucleophile partially deactivates the ring, making the second chlorine atom less reactive than the first.[4][5] This inherent gradient in reactivity is what chemists exploit to achieve selective mono- and di-substitution.
Q2: How critical is temperature in controlling these reactions, and are there general rules to follow?
Temperature is the most critical factor for controlling the selectivity of the substitution.[1] An empirical rule, widely validated in practice, dictates the outcome of the reaction based on temperature[4][6]:
-
First Substitution (Monosubstitution): Favored at or below 0 °C.
-
Second Substitution (Disubstitution): Typically occurs at room temperature.
-
Third Substitution (on a trichlorotriazine): Requires elevated temperatures, often above 60 °C.[6]
The first substitution is often exothermic, and maintaining a low temperature is crucial to prevent unwanted over-reaction (disubstitution).[6]
Q3: What is the function of a base in these reactions, and how does its choice impact the outcome?
A base is essential to neutralize the hydrochloric acid (HCl) that is liberated during the nucleophilic substitution.[1] If not neutralized, the accumulating acid can protonate the nucleophile, reducing its nucleophilicity, or cause degradation of acid-sensitive products.[7]
Commonly used bases include:
-
Inorganic bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used in aqueous or biphasic systems.[1][8]
-
Organic bases: N,N-diisopropylethylamine (DIEA) is frequently used in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][5][9]
The choice of base is dictated by the solvent system and the stability of the reactants and products. For sensitive substrates, a non-nucleophilic organic base like DIEA is often preferred.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Over-reaction—My reaction is producing a significant amount of the disubstituted product when I'm targeting monosubstitution.
Potential Causes & Solutions:
-
Poor Temperature Control: The most common cause is the reaction temperature rising above the optimal 0-5 °C range.[1] The exothermic nature of the first substitution can easily lead to localized heating.
-
Rapid Addition of Nucleophile: Adding the nucleophile too quickly can create localized areas of high concentration, promoting the second substitution before the first has completed throughout the mixture.
-
Incorrect Stoichiometry: Using an excess of the nucleophile can drive the reaction towards disubstitution.
-
Solution: Use a precise 1:1 molar ratio of the dichlorotriazine to the nucleophile.[4]
-
Workflow: Troubleshooting Over-reaction
Below is a decision-making workflow to diagnose and solve the issue of unintended disubstitution.
Caption: Decision tree for troubleshooting disubstitution.
Problem 2: Low Yield or No Reaction—The starting material is not being consumed.
Potential Causes & Solutions:
-
Inactive Nucleophile: If the nucleophile is an amine, it may have been protonated by an acidic species, rendering it non-nucleophilic.
-
Solution: Ensure an adequate amount of base (at least one equivalent) is present to neutralize the HCl produced.[1] If the nucleophile is provided as a salt (e.g., an amine hydrochloride), an additional equivalent of base is required.
-
-
Low Reactivity: Some nucleophiles are inherently less reactive. The second substitution, in particular, requires more forcing conditions.
-
Precipitation of Reactants: One of the reactants may not be fully soluble in the chosen solvent system at the reaction temperature, preventing it from reacting.
Problem 3: Product Purification is Difficult—My crude product is a complex mixture that is hard to separate.
Potential Causes & Solutions:
-
Side Reactions: Besides over-reaction, hydrolysis of the C-Cl bond can occur if water is present, especially under basic conditions, leading to hydroxy-triazine impurities.[1]
-
Solution: Use anhydrous solvents and reagents if possible. If the reaction must be run in water, maintain careful control over pH and temperature to minimize hydrolysis.[12]
-
-
Ineffective Purification Method: Standard silica gel chromatography may not be sufficient for separating structurally similar triazine derivatives.
-
Solution: Semi-preparative HPLC is a highly effective method for purifying triazine derivatives to a high degree of purity (>98%). Recrystallization can also be effective for crystalline products.[4]
-
Experimental Protocols & Data
Protocol 1: Selective Synthesis of a Monosubstituted-Dichlorotriazine
This protocol describes a general procedure for the first nucleophilic substitution.
Materials:
-
2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq)
-
Nucleophile (Amine, Thiol, etc.) (1.0 eq)
-
N,N-diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice/salt bath
Procedure:
-
Dissolve the dichlorotriazine starting material in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice/salt bath.
-
In a separate flask, dissolve the nucleophile (1.0 eq) and DIEA (1.1 eq) in DCM.
-
Add the nucleophile/DIEA solution to the cooled dichlorotriazine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[9]
-
In-Process Control (IPC): After the addition is complete, stir the reaction at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting dichlorotriazine is consumed.[5][9]
-
Work-up: Once the reaction is complete, wash the reaction mixture with water to remove DIEA salts.[5] Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography or recrystallization.[4]
Protocol 2: Synthesis of a Disubstituted-Monochloro-Triazine
This protocol follows the synthesis of the monosubstituted product.
Procedure:
-
Dissolve the monosubstituted-monochloro-triazine (from Protocol 1) in a suitable solvent (e.g., THF).
-
Add the second nucleophile (1.0-1.2 eq) and a base (e.g., DIEA, 1.2 eq).
-
Stir the reaction at room temperature. The second substitution is slower and often requires more energy.[5][10]
-
IPC: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C) to drive it to completion.[5]
-
Follow similar work-up and purification steps as described in Protocol 1.
Table 1: General Reaction Conditions for Stepwise Substitution
| Substitution Step | Nucleophile Type | Typical Temperature | Typical Base | Common Solvents |
| First (Mono-) | Amines, Thiols | 0 - 5 °C[9][13] | DIEA, K₂CO₃ | DCM, Acetone, THF[8][11][14] |
| First (Mono-) | Alcohols/Phenols | 0 - 5 °C[8] | NaHCO₃, K₂CO₃ | Acetone/Water[8] |
| Second (Di-) | Amines, Thiols | Room Temp to 50 °C[10][14] | DIEA, K₂CO₃ | THF, Ethanol[14] |
| Second (Di-) | Alcohols/Phenols | Room Temp to Reflux | K₂CO₃ | Acetone, DMF[14] |
Analytical Methods for Reaction Monitoring
Q4: How do I effectively monitor the progress of my reaction to ensure selectivity?
Real-time or frequent monitoring is crucial. The primary methods are High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).[9][15]
-
HPLC: This is the preferred method for quantitative analysis. It can accurately separate the starting material, monosubstituted product, and disubstituted byproduct, allowing you to track the concentration of each species over time. A reversed-phase C18 column is typically effective.[15]
-
TLC: A rapid, qualitative method ideal for quick in-process checks. Co-spotting your reaction mixture with the starting material can help confirm its consumption.[7]
Diagram: SNAr Mechanism on Dichlorotriazine
Caption: Stepwise SNAr on a dichlorotriazine ring.
References
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
- Analytical Methods for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions. (n.d.). BenchChem.
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). BenchChem.
- Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine. (n.d.). BenchChem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. (2018). Kwazulu-Natal Research Innovation and Sequencing Platform.
- Technical Support Center: Reactions of 2,4-Dichloro-1,3,5-triazine with Nucleophiles. (n.d.). BenchChem.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Library generation through successive substitution of trichlorotriazine. (n.d.). PubMed.
- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022). Polya M. Miladinova.
- Temperature controlled stepwise substitution reactions of chlorine in... (n.d.). ResearchGate.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC - NIH.
- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (n.d.). ResearchGate.
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (n.d.). MDPI.
- A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica.
- DICHLORO-S-TRIAZINE DYES. (2013). TextileSchool4U.Blogspot.com.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Introduction: The synthesis of 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine is a critical step in the development of various functional molecules, including reactive dyes and pharmaceutical intermediates. The reaction involves the selective mono-substitution of cyanuric chloride with 3-aminobenzoic acid. While conceptually a straightforward nucleophilic aromatic substitution, the high reactivity of cyanuric chloride presents significant challenges, primarily the formation of undesirable side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to optimize their synthetic outcomes, minimize impurities, and ensure the integrity of their results.
Section 1: Understanding the Core Synthesis & Side Reactions
The synthesis is predicated on the stepwise displacement of chlorine atoms from the cyanuric chloride (TCT) ring. The reactivity of the remaining chlorine atoms decreases after each substitution.[1][2] This principle allows for the selective synthesis of mono-substituted products by carefully controlling reaction conditions. However, several competing reactions can occur, leading to a complex product mixture if not properly managed.
The primary challenges are:
-
Over-reaction (Di-substitution): The desired mono-substituted product can react with another molecule of 3-aminobenzoic acid to form the di-substituted side product, 2,4-bis(3-carboxyanilino)-6-chloro-1,3,5-triazine.
-
Hydrolysis: Cyanuric chloride and its derivatives are highly susceptible to hydrolysis, especially with increasing temperature and pH.[3][4] This leads to the formation of hydroxy-triazine impurities, which can be difficult to separate.
dot
Caption: Key reaction pathways in the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: "My final product is contaminated with a significant amount of a higher molecular weight impurity that is poorly soluble. What is it and how can I prevent it?"
Answer: This is a classic sign of over-reaction, leading to the formation of the di-substituted byproduct, 2,4-bis(3-carboxyanilino)-6-chloro-1,3,5-triazine . The second substitution requires more energy, which is why it becomes a major issue when reaction conditions are not strictly controlled.[1]
Probable Causes & Solutions:
-
Cause: Incorrect Temperature Control. The initial reaction is highly exothermic. Even a small rise in temperature above the optimal 0-5 °C range can provide sufficient energy to drive the second substitution.
-
Cause: Incorrect Stoichiometry or Localized Excess of Amine. Adding the amine too quickly can create localized areas of high concentration, pushing the equilibrium towards the di-substituted product.
-
Solution: Use a precise 1:1 molar ratio of 3-aminobenzoic acid to cyanuric chloride.[7] Dissolve the amine in the solvent and add it slowly to a vigorously stirred suspension of cyanuric chloride to ensure immediate and uniform dispersion.
-
-
Cause: Prolonged Reaction Time at Elevated Temperatures. Letting the reaction warm to room temperature too early or for too long can promote the slower second substitution.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting cyanuric chloride is consumed, proceed with quenching and workup without unnecessary delays. The first substitution is typically rapid (1-3 hours) at low temperatures.[5]
-
Question 2: "My TLC and HPLC show multiple polar impurity spots/peaks. I suspect hydrolysis. How can I identify and mitigate this?"
Answer: You are likely observing hydrolysis byproducts. Cyanuric chloride's temporary stability in water is limited, and hydrolysis accelerates with increasing temperature and pH.[3][4] The most common hydrolysis impurities are 2,4-dichloro-6-hydroxy-1,3,5-triazine (from the starting material) and 2-(3-carboxyanilino)-4-chloro-6-hydroxy-1,3,5-triazine (from the product). In severe cases, fully hydrolyzed cyanuric acid may form.[8][9]
Probable Causes & Solutions:
-
Cause: Inadequate pH Control. The reaction liberates one equivalent of HCl. Failure to neutralize this acidifies the medium. However, using a strong base too aggressively can create a high local pH, which dramatically accelerates hydrolysis.[4]
-
Solution: Use a mild base like sodium carbonate or sodium bicarbonate as an acid scavenger.[5] Add the base portion-wise or as a dilute aqueous solution concurrently with the amine addition to maintain the pH in a weakly acidic to neutral range (pH 6-7). This ensures the liberated HCl is neutralized without causing excessive alkalinity.
-
-
Cause: Reaction Temperature Too High. Hydrolysis is significantly faster at room temperature than at 0 °C. At 30 °C, over 40% of cyanuric chloride can hydrolyze within an hour.[3]
-
Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the addition and stirring period.
-
-
Cause: "Wet" Solvents. Using solvents with a high water content will provide the reactant for hydrolysis.
-
Solution: While this reaction is often performed in an acetone/water system, ensure the organic solvent is of an appropriate grade. If aiming for anhydrous conditions, use freshly dried solvents.
-
Question 3: "The reaction is sluggish, and my yield is consistently low, with a lot of unreacted starting material remaining."
Answer: A stalled reaction typically points to issues with reagent activity or inadequate reaction conditions, particularly insufficient acid scavenging.
Probable Causes & Solutions:
-
Cause: Insufficient Base. The liberated HCl can protonate the amino group of the 3-aminobenzoic acid, converting it into an ammonium salt. This deactivates it as a nucleophile, effectively stopping the reaction.
-
Solution: Ensure at least one molar equivalent of a suitable base (e.g., sodium carbonate) is used for every equivalent of 3-aminobenzoic acid to neutralize the HCl produced.[5]
-
-
Cause: Poor Reagent Quality. Cyanuric chloride can degrade upon improper storage, especially in the presence of moisture, leading to partial hydrolysis and reduced activity.
-
Solution: Use fresh, high-purity cyanuric chloride. Store it in a desiccator, away from moisture. Confirm the purity of your 3-aminobenzoic acid as well.
-
-
Cause: Poor Solubility/Dispersion. Cyanuric chloride is poorly soluble in many solvents. If it is not well-suspended, the reaction can only occur on the surface of the solid particles, leading to slow and incomplete conversion.
Section 3: Frequently Asked Questions (FAQs)
-
What are the optimal reaction conditions for maximizing the mono-substituted product?
-
Temperature: 0-5 °C.[12]
-
Solvent: A mixture of acetone and water is commonly used as it provides a good medium for the suspension of cyanuric chloride and dissolution of the amine salt and base.[10] Anhydrous THF is another excellent option.[13]
-
Base: Sodium carbonate is a preferred acid scavenger as it is effective and easy to handle.[5]
-
pH: Maintain a pH between 6 and 7 during the reaction.
-
Addition Order: Slowly add a solution of 3-aminobenzoic acid and the base to a vigorously stirred suspension of cyanuric chloride at 0-5 °C.
-
-
What are the recommended analytical methods for monitoring the reaction and assessing final product purity?
-
Thin Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 3:7 or 1:1) with a few drops of acetic acid to ensure sharp spots for the carboxylic acid-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for final purity assessment.[14][15] A reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% TFA or formic acid) is highly effective. UV detection at 220-240 nm is suitable for the triazine ring.[16]
-
LC-MS: Invaluable for identifying the molecular weights of the main product and any impurities, confirming the presence of di-substituted or hydrolyzed species.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final, purified product.
-
-
How can I effectively purify the desired product from the common side products?
-
Precipitation/Washing: After the reaction, pouring the mixture into a large volume of ice-cold water often precipitates the organic triazine compounds.[11] The desired mono-substituted product has different solubility characteristics than the di-substituted product. A carefully chosen solvent wash (e.g., with diethyl ether or cold ethyl acetate) can selectively remove some impurities.
-
Recrystallization: This is a powerful technique for purification.[17][18] A solvent system like ethanol/water or acetone/heptane can be effective. The di-substituted product is typically much less soluble and may precipitate out first from a hot solution, or conversely, remain as an insoluble solid during the initial dissolution.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography is very effective for achieving high purity on a lab scale. A gradient elution with a hexane/ethyl acetate system, often with 1% acetic acid added to the mobile phase, can provide excellent separation.
-
Section 4: Protocols & Methodologies
Protocol 4.1: Synthesis of this compound
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cyanuric chloride (1.0 eq) and acetone (approx. 10 mL per gram of cyanuric chloride).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate beaker, dissolve 3-aminobenzoic acid (1.0 eq) and sodium carbonate (1.1 eq) in a minimal amount of water with gentle warming, then cool to room temperature.
-
Reaction: Add the 3-aminobenzoic acid/sodium carbonate solution to the dropping funnel and add it dropwise to the vigorously stirred cyanuric chloride suspension over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's completion by TLC (disappearance of cyanuric chloride).
-
Workup: Pour the reaction mixture into a larger beaker containing crushed ice and water (approx. 5 times the reaction volume).
-
Isolation: Acidify the aqueous suspension to pH 3-4 with dilute HCl. The white precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Protocol 4.2: HPLC Method for Purity Analysis
The following table summarizes a typical HPLC method for analyzing the product mixture.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm[14][16] |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1) |
Troubleshooting Workflow
dot
Caption: A decision-tree workflow for troubleshooting common issues.
References
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. UNEP Publications. Retrieved from [Link]
-
NAVWEPS. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Retrieved from [Link]
- Google Patents. (1979). US4166909A - Process for preparation of a substituted triazine.
-
Wang, Y., et al. (2012). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research. ResearchGate. Retrieved from [Link]
- Google Patents. (2021). CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry.
-
Hogendoorn, E. A., et al. (1995). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Journal of Chromatography A. ResearchGate. Retrieved from [Link]
-
Pichon, V., et al. (2000). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. PubMed. Retrieved from [Link]
-
Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. PubMed Central. Retrieved from [Link]
-
Jafari, M. T., et al. (2012). Chromatographic methods for analysis of triazine herbicides. Chinese Chemical Letters. PubMed. Retrieved from [Link]
- Google Patents. (1977). US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride.
-
LookChem. (n.d.). CYANURIC CHLORIDE. Retrieved from [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. ResearchGate. Retrieved from [Link]
-
Brás, H., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. ResearchGate. Retrieved from [Link]
-
Brás, H., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]
-
Hive Novel Discourse. (n.d.). Cyanuric Chloride as chlorination agent. Retrieved from [Link]
-
Der Pharma Chemica. (2015). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
- Google Patents. (2013). CN103172671A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Patsnap. (2013). CN103172671A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka. Retrieved from [Link]
-
Díaz-Ortiz, Á., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Retrieved from [Link]
-
ResearchGate. (2017). The reaction of cyanuric chloride with tertiary amines?. Retrieved from [Link]
- Google Patents. (1987). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
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Technical Support Center: Purification of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine by Recrystallization
Welcome to the technical support guide for the purification of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. This document provides in-depth, field-proven insights and troubleshooting protocols for researchers and drug development professionals. The methodologies described herein are designed to be self-validating systems, explaining the causality behind each experimental choice to ensure you achieve the highest purity for this critical chemical intermediate.
Foundational Principles: Understanding the Molecule
Success in recrystallization begins with a fundamental understanding of the target molecule's structure and physicochemical properties. This compound is a multi-functional molecule, and each component dictates its behavior in solution.
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Dichlorotriazine Ring: This electrophilic heterocyclic core is the site of reactivity. The two chlorine atoms are susceptible to nucleophilic substitution, including hydrolysis to form hydroxy-triazine derivatives, especially at elevated temperatures or in the presence of strong bases. This instability is a primary challenge during purification.[1][2]
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Carboxylic Acid Group: This acidic moiety dominates the molecule's solubility profile. It makes the compound poorly soluble in non-polar solvents (like heptane or hexane) and acidic aqueous solutions. However, it can be readily deprotonated in the presence of a mild base to form a highly water-soluble carboxylate salt.[3][4] This pH-dependent solubility is a powerful tool for purification.
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Anilino Linker & Aromatic Systems: The flat, rigid nature of the benzene and triazine rings promotes π-π stacking, a crucial intermolecular interaction that facilitates the formation of an ordered crystal lattice.[5]
Common Impurities to Consider:
-
Starting Materials: Unreacted 3-aminobenzoic acid and cyanuric chloride.
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Di-substituted Byproduct: 2,4-bis(3-carboxyanilino)-6-chloro-1,3,5-triazine, which forms if the reaction temperature is not strictly controlled.[1][6]
-
Hydrolysis Products: Contaminants where one or both chlorine atoms have been replaced by hydroxyl (-OH) groups.
Recommended Recrystallization Protocols
No single solvent is perfect for every situation. Based on the molecule's structure, we have developed three robust starting protocols. The choice depends on the scale of your experiment and the nature of the impurities.
Method A: Solvent/Anti-Solvent Recrystallization
This is the most versatile and recommended starting point for general-purpose purification. It relies on dissolving the crude material in a "good" solvent at an elevated temperature, followed by the controlled addition of a miscible "poor" solvent (an anti-solvent) to induce crystallization.
Step-by-Step Protocol:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a "good" solvent (e.g., Acetone or Tetrahydrofuran (THF)) to the flask.
-
Gently heat the mixture on a hot plate (to ~50-60°C) with stirring until the solid completely dissolves. Avoid boiling to prevent hydrolysis.
-
Once a clear solution is obtained, remove it from the heat.
-
Slowly add a "poor" anti-solvent (e.g., deionized Water for Acetone; n-Hexane for THF) dropwise with continuous stirring.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent/anti-solvent mixture.
-
Dry the purified crystals under vacuum at 40-50°C.
Method B: Acid-Base Precipitation/Crystallization
This method is exceptionally effective for removing non-acidic impurities, such as the di-substituted byproduct. It leverages the carboxylic acid group for selective solubilization.[3]
Step-by-Step Protocol:
-
Suspend the crude material in deionized water.
-
Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the solid completely dissolves and the solution pH is ~8. The target compound forms its soluble sodium salt.
-
Filter the basic solution to remove any insoluble impurities (e.g., di-substituted byproduct, unreacted cyanuric chloride).
-
Cool the clear filtrate in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will precipitate as a fine solid as the solution becomes acidic.
-
Continue adding acid until the pH is ~2-3 to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any salts.
-
Dry the purified product under vacuum at 40-50°C. Note: This method may yield a microcrystalline powder rather than large, well-defined crystals.
Data Summary: Comparison of Protocols
| Parameter | Method A: Solvent/Anti-Solvent | Method B: Acid-Base |
| Solvent System | Acetone/Water or THF/n-Hexane | Water / 5% NaHCO₃ / 1M HCl |
| Primary Mechanism | Differential solubility with temperature and solvent composition | pH-dependent solubility |
| Best For Removing | A broad range of impurities | Non-acidic or base-insoluble impurities |
| Pros | Good crystal morphology, high purity | Excellent selectivity for certain impurities, scalable |
| Cons | Requires careful selection of solvent ratios | May result in a fine powder, risk of hydrolysis in base |
Visual Workflow: The Recrystallization Process
The following diagram outlines the logical steps common to most recrystallization workflows, from initial material assessment to final product isolation.
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a direct Q&A format.
Q: My compound oiled out, forming a gooey liquid instead of crystals. What went wrong? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.
-
Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution 1: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent (10-20% volume increase) to lower the saturation point.
-
Solution 2: Allow the flask to cool much more slowly. Insulate the flask with glass wool or paper towels to decrease the rate of heat loss.
-
Solution 3: After adding the anti-solvent to the point of turbidity, add a "seed crystal" (a tiny crystal from a previous successful batch) to encourage nucleation.
Q: After cooling, no crystals have formed. What should I do? A: This indicates that the solution is not sufficiently saturated at the lower temperature.
-
Cause: Too much solvent was used initially, or the compound is more soluble than anticipated.
-
Solution 1: If using a single solvent, gently heat the solution to evaporate some of the solvent (~10-15%) to increase the concentration. If using a solvent/anti-solvent pair, add more anti-solvent dropwise.
-
Solution 2: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 3: Place the solution in an ice bath or, if the solvent's freezing point allows, a freezer for a longer duration.
Q: My final product is still colored (e.g., yellow or tan). How can I fix this? A: The color is likely due to highly conjugated, polymeric, or degradation byproducts trapped in the crystal lattice.
-
Cause: Presence of persistent colored impurities.
-
Solution: Perform the recrystallization again, but add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution. Stir for 5-10 minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.
Q: My recovery yield is very low. Why is this happening? A: Low yield is typically caused by the product having significant solubility in the cold solvent mixture or by premature crystallization during a hot filtration step.
-
Cause 1: The chosen solvent system keeps too much product dissolved even when cold.
-
Solution 1: Ensure the solution is thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to minimize solubility.
-
Solution 2: Re-evaluate your solvent system. A different anti-solvent might cause your product to be less soluble when cold.
-
Cause 2: The product crystallized on the funnel during hot filtration.
-
Solution 2: Use a pre-heated funnel and filter flask for the hot gravity filtration step. Perform the filtration as quickly as possible. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.
Frequently Asked Questions (FAQs)
Q: How can I best prevent the hydrolysis of the dichloro-triazine group? A: Hydrolysis is accelerated by heat, high pH, and protic solvents. To minimize it, avoid prolonged heating or boiling of the solution. When using the acid-base method, perform the basic dissolution step at room temperature or below and do not let the solution sit for an extended period before re-acidification. Using an aprotic solvent system like THF/n-Hexane (Method A) is generally safer than aqueous or alcohol-based systems.
Q: What is the best way to confirm the purity of my final product? A: The most common methods are Thin Layer Chromatography (TLC) and melting point analysis. A pure compound should show a single spot on a TLC plate and have a sharp, well-defined melting point. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q: Can I use other solvents like ethanol or methanol? A: Yes, polar protic solvents like ethanol or methanol can be effective, often in a mixture with water.[4] However, they are reactive nucleophiles and can potentially react with the dichlorotriazine ring to form alkoxy-substituted byproducts, especially if heated for long periods or if a base is present. Proceed with caution and monitor for side products via TLC or HPLC.
Q: How should I properly dry the final crystals? A: After vacuum filtration, allow the crystals to air-dry on the filter paper for a short time to remove the bulk solvent. Then, transfer the crystals to a watch glass or weighing dish and place them in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved. This ensures the removal of residual solvent without causing thermal degradation of the compound.
References
- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
-
Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap. [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google P
-
SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT - Polya M. Miladinova. [Link]
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google P
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate. [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI. [Link]
- Triazine carboxylic acids and esters - US3697520A - Google P
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Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
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A Comprehensive Approach to Azo Dichlorotriazine Dye Treatment: Assessing the Impact of Physical, Chemical, and Biological Treatment Methods through Statistical Analysis of Experimental Data - MDPI. [Link]
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Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION - PDF. [Link]
-
Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool - ResearchGate. [Link]
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Solid-State Synthesis, X-ray Structure, and Guest Inclusion in Octahedral M6L4 Cages Self-Assembled by Tris-pyridyl-benzene (TPB) - ACS Publications. [Link]
-
Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric . [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Reagents & Solvents [chem.rochester.edu]
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Protocol for 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. This molecule presents unique challenges due to its combination of a polar acidic functional group and a reactive dichlorotriazine core. This document moves beyond a simple protocol to offer a self-validating system, explaining the causality behind each step to ensure experimental success.
Part 1: Core Protocol & Experimental Workflow
This section outlines a robust starting methodology for the purification of the target compound. The principles here are based on normal-phase chromatography, which separates compounds based on their polarity.[1][2]
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Principle: Before committing to a large-scale column, TLC is used as a rapid, small-scale experiment to determine the optimal mobile phase (eluent) for separation.[3] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but allows for separation from impurities.
Procedure:
-
Spot a dilute solution of your crude reaction mixture onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. Start with a moderately polar mixture, such as 30% Ethyl Acetate (EtOAc) in Hexane.
-
Visualize the spots under UV light.
-
Iterate:
-
If the target spot remains at the baseline (Rf ≈ 0), increase the eluent polarity (e.g., move to 50% EtOAc/Hexane, then 70%, etc.).
-
If the target spot runs with the solvent front (Rf ≈ 1), decrease the eluent polarity.
-
Critical for this compound: Due to the carboxylic acid, you will likely observe significant tailing (a comet-like streak instead of a round spot). To counteract this, add 0.5-1% acetic acid to your chosen eluent system (e.g., 70% EtOAc/Hexane + 1% Acetic Acid). This suppresses the deprotonation of your compound, leading to a much sharper spot.[4]
-
Column Preparation (Wet Packing Method)
Principle: Wet packing creates a more uniform and homogenous stationary phase bed, which is crucial for achieving high-resolution separation.[5]
Procedure:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand on top of the plug.[5]
-
In a separate beaker, prepare a slurry of silica gel in your initial, least-polar mobile phase (determined by TLC). The amount of silica should be roughly 50 times the weight of the crude sample you intend to purify.[2]
-
Pour the slurry into the column. Continuously tap the side of the column gently to help the silica pack evenly and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed , as this will cause cracks and ruin the separation.[1]
Sample Loading and Elution
Procedure:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Using the mobile phase itself is ideal if solubility allows.[5]
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level just meets the top of the stationary phase.
-
Gently add a small layer of fresh mobile phase, being careful not to disturb the top of the silica bed.
-
Fill the remainder of the column with the mobile phase and begin elution, collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by collecting fractions and analyzing them via TLC to determine which ones contain the purified product.
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound? For this molecule, silica gel is the most common and appropriate stationary phase.[2] However, standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with the carboxylic acid on your molecule, leading to significant peak tailing.[4] The recommended solution is to use a mobile phase containing a small amount of a competing acid (like 0.5-1% acetic acid) to suppress this interaction.[4] While neutral alumina is an alternative, silica provides better and more predictable results for this type of compound when the mobile phase is properly modified.
Q2: How do I choose the right mobile phase (solvent system)? The key is to balance polarity. Your compound is quite polar. A typical starting point for polar compounds is a binary system of a non-polar solvent like Hexane and a polar solvent like Ethyl Acetate (EtOAc) .[6]
-
Initial System: Begin TLC trials with mixtures like 20-50% EtOAc in Hexane.
-
Increasing Polarity: If the compound doesn't move, you may need to add a stronger, more polar solvent. A small percentage (1-10%) of Methanol (MeOH) in Dichloromethane (DCM) or EtOAc is a powerful eluent for highly polar compounds.[6] Be cautious, as adding more than 10% methanol can risk dissolving the silica gel.[6]
-
The Acid Additive: As established, adding 0.5-1% acetic acid to your final chosen solvent system is critical to obtaining sharp, well-defined peaks by preventing the ionization of your compound's carboxylic acid group.
Q3: How should I prepare and load my sample for the best separation? The goal is to apply the sample to the column in the narrowest possible band.[5]
-
Minimal Volume: Dissolve your crude product in the absolute minimum volume of solvent required for complete dissolution.[5]
-
Solvent Choice: Ideally, use the initial mobile phase solvent. If your compound is not soluble, use a slightly more polar solvent (e.g., Dichloromethane). Avoid using a solvent that is much more polar than your mobile phase (e.g., pure Methanol), as this will cause the compound to spread out on the column, leading to poor separation.
-
Dry Loading: If solubility is a major issue, consider dry loading. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely. This leaves your compound adsorbed onto the silica. Gently pour this dry powder onto the top of your prepared column. This technique often yields superior separation.
Q4: My compound appears as a long streak on the TLC plate, even with the acetic acid. What's wrong? If you've already addressed the peak tailing from the carboxylic acid, streaking may indicate that you have overloaded the TLC plate. Try spotting a much more dilute solution of your crude mixture. If streaking persists, it could suggest decomposition of the compound on the silica gel.[7] The dichlorotriazine ring can be susceptible to hydrolysis.[8] You can test for stability by spotting the plate, letting it sit for 20-30 minutes, and then developing it. If new spots appear or the original spot changes, decomposition is likely occurring.[7]
Part 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your chromatography experiment.
| Problem | Probable Cause(s) | Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase polarity is too low. The eluent is not strong enough to displace the polar compound from the silica gel.[7] 2. Irreversible adsorption. The carboxylic acid is deprotonated and binding ionically to the silica. | 1. Increase mobile phase polarity. Gradually increase the percentage of the polar solvent (e.g., EtOAc). If necessary, add a small amount (1-5%) of a very polar solvent like methanol to your eluent.[6][7] 2. Ensure acid is present. Confirm that your mobile phase contains 0.5-1% acetic acid to keep the carboxylic acid group protonated and reduce its affinity for the stationary phase.[4] |
| Poor separation / Co-elution of impurities. | 1. Poor choice of solvent system. The relative affinities of your compound and the impurities for the stationary phase are too similar in the chosen eluent.[7] 2. Column was overloaded. Too much sample was loaded for the amount of silica gel used. 3. Column was packed improperly. Cracks or channels in the silica bed are allowing the sample to travel unevenly. | 1. Re-optimize with TLC. Find a solvent system that gives a larger difference in Rf values between your product and the impurities. Use a shallower gradient during elution (increase polarity more slowly). 2. Reduce sample load or use a larger column with more silica gel. A general rule is a 1:50 to 1:100 ratio of sample to silica by weight.[2] 3. Repack the column. Ensure a uniform, bubble-free bed using the wet packing method.[5] |
| Significant peak tailing in collected fractions. | 1. Strong interaction between the acidic compound and the silica gel. This is the most likely cause.[4] 2. Column overload. Exceeding the capacity of the stationary phase can lead to tailing.[4] | 1. Add acetic acid to the eluent. This is the most effective solution. A 0.5-1% concentration is usually sufficient to sharpen the elution band.[4] 2. Dilute your sample or reduce the injection/loading volume.[4] |
| Low recovery/yield after chromatography. | 1. Compound is irreversibly adsorbed. (See "will not elute"). 2. Compound is decomposing on the column. The acidic nature of the silica gel may be catalyzing the hydrolysis of the reactive dichlorotriazine group.[7][8] 3. Fractions are too dilute to detect. The compound may have eluted, but in a large volume of solvent.[7] | 1. Use an acid-modified eluent to ensure elution. 2. Minimize time on the column. Use flash chromatography (applying pressure with air or nitrogen) to speed up the separation. If decomposition is severe, consider an alternative stationary phase like neutral alumina or a different purification method.[7] 3. Concentrate a wider range of fractions where you expected your compound to elute and re-analyze by TLC.[7] |
References
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- MDPI. (2023). A Comprehensive Approach to Azo Dichlorotriazine Dye Treatment.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chemistry at Winthrop University. (n.d.). Column Chromatography.
- BenchChem. (2025). HPLC Troubleshooting Guide for Organic Acid Analysis.
- JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Royal Society of Chemistry. (2024). Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote.
- Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.
- TextileSchool4U. (2013). DICHLORO-S-TRIAZINE DYES.
- ARC Journals. (2016). Synthesis, characterization and ultrafiltration of reactive dyes.
- Labsolu. (n.d.). This compound.
- ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dichloro-1,3,5-triazine.
- PubChem. (2025). 2,4-Dichloro-6-morpholino-1,3,5-triazine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.
- Wikipedia. (n.d.). Reactive dye.
- National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography.
- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
- Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- YouTube. (2022). Separating Food Dyes by Column Chromatography.
- YouTube. (2020). Column Chromatography Separation of Dye Components.
- ChemicalBook. (n.d.). This compound | 26940-56-7.
- YouTube. (2018). Column Chromatography - Separating the Dyes from Kool-Aid.
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improving the yield of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine nucleophilic substitution
Technical Support Center: Synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the nucleophilic substitution of cyanuric chloride with 3-aminobenzoic acid. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yield and purity.
Reaction Overview and Key Principles
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electron-deficient carbon atom of the 1,3,5-triazine ring and displacing one of the chlorine atoms.
The reactivity of the three chlorine atoms on cyanuric chloride is temperature-dependent, a critical principle for achieving selective mono-substitution.[1][2] The first substitution is highly exothermic and readily occurs at low temperatures (0–5 °C), the second requires intermediate temperatures (room temperature to 45 °C), and the third necessitates higher temperatures (reflux).[1][2] Precise temperature control is therefore paramount to prevent the formation of di- and tri-substituted byproducts.
The reaction also liberates hydrochloric acid (HCl), which can protonate the amino group of the starting material, rendering it non-nucleophilic. Consequently, an acid scavenger, such as sodium carbonate or a tertiary amine, must be included to neutralize the HCl as it is formed.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Temperature Control: The first substitution is exothermic.[1] If the temperature rises above the optimal 0–5 °C range, the second substitution can begin to occur, leading to the formation of 2,4-bis(3-carboxyanilino)-6-chloro-1,3,5-triazine and reducing the yield of your desired mono-substituted product.
-
Solution: Maintain strict temperature control by using an ice-salt bath and adding the 3-aminobenzoic acid solution dropwise to the cyanuric chloride solution. Monitor the internal reaction temperature closely with a thermometer.
-
-
Inefficient HCl Scavenging: If the generated HCl is not effectively neutralized, it will protonate the 3-aminobenzoic acid, deactivating it as a nucleophile and stalling the reaction.
-
Solution: Ensure you are using an adequate amount of a suitable base. Sodium carbonate is a common and effective choice.[1] It should be present in the reaction mixture from the beginning to neutralize HCl as it forms. The base should be finely powdered to maximize its surface area and reactivity.
-
-
Impure Reagents: The purity of your starting materials is crucial. Impurities in cyanuric chloride (e.g., cyanuric acid from hydrolysis) or 3-aminobenzoic acid can lead to side reactions.[3] Water in the solvent can hydrolyze cyanuric chloride, reducing the amount available for the reaction.[2]
-
Solution: Use freshly purchased or purified reagents. Ensure your solvents are anhydrous. Cyanuric chloride is moisture-sensitive and should be handled accordingly.
-
-
Mechanical Losses during Workup: The product is a solid that is isolated by filtration. Significant amounts can be lost during transfers or if it has some solubility in the wash solvents.
-
Solution: Pre-weigh your filter paper. When washing the filtered product, use ice-cold solvents to minimize solubility losses. Ensure complete transfer of the product from the reaction vessel to the filter funnel.
-
Q2: I'm observing significant amounts of a second, less polar spot on my TLC plate, which I suspect is a di-substituted byproduct. How can I minimize its formation?
A2: The formation of di-substituted product is a classic sign of over-reaction, typically caused by a loss of temperature control.
-
Primary Solution: As detailed in A1, the most critical factor is rigorous temperature control. The reaction must be maintained at 0–5 °C throughout the addition of the amine and for a period afterward to ensure the mono-substitution is complete before allowing the mixture to warm.[1]
-
Stoichiometry Check: While a slight excess of the amine is sometimes used, a large excess can drive the reaction towards di-substitution.
-
Solution: Use a stoichiometry of approximately 1:1 for cyanuric chloride and 3-aminobenzoic acid.
-
Q3: The reaction seems to stop before all the cyanuric chloride is consumed, even with extended reaction times. What could be the cause?
A3: An incomplete reaction, or "stalling," is often related to the nucleophile's deactivation or issues with the base.
-
Ineffective Neutralization: As mentioned, if the HCl is not scavenged, the amine will be protonated and the reaction will stop.
-
Poor Solubility: If your reagents are not sufficiently soluble in the chosen solvent, the reaction rate can be very slow.
-
Solution: While cyanuric chloride is soluble in solvents like acetone and THF[6], 3-aminobenzoic acid may have limited solubility. Consider a solvent system that provides good solubility for both reactants. A mixture of acetone and water is often used to dissolve both the triazine and the aminobenzoate salt.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: The choice of solvent is critical for managing both solubility and reaction temperature. Acetone is a widely used solvent as it readily dissolves cyanuric chloride and allows for easy temperature control down to 0 °C.[7] Tetrahydrofuran (THF) is another suitable option.[6] Often, a mixture of an organic solvent like acetone with water is employed to facilitate the dissolution of both the cyanuric chloride and the sodium salt of the aminobenzoic acid, which can be formed in situ with the base.
Q: Which base should I use, and how much?
A: Sodium carbonate is a common, inexpensive, and effective inorganic base for this reaction.[1] It should be used in at least a stoichiometric amount relative to the HCl produced (i.e., at least one equivalent per equivalent of amine). An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used, particularly in strictly anhydrous conditions.[4][7] These are typically used in slight excess (1.1-1.2 equivalents).
Q: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid to improve spot shape). You should see the cyanuric chloride spot (which may need visualization with an appropriate stain) disappear and a new, more polar product spot appear. This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Q: What is the best method for purifying the final product?
A: The product often precipitates from the reaction mixture. The primary purification step is filtration followed by thorough washing of the solid.[6] Washing with cold water can remove any inorganic salts (like NaCl if sodium carbonate is used), and a subsequent wash with a cold organic solvent in which the product is sparingly soluble (like cold acetone or ether) can remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent is the standard method.
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound.
Materials:
-
Cyanuric chloride (1.0 eq)
-
3-Aminobenzoic acid (1.0 eq)
-
Sodium Carbonate (2.0 eq)
-
Acetone
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the flask to 0–5 °C using an ice-water bath.
-
In a separate beaker, prepare a solution of 3-aminobenzoic acid (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of acetone and water.
-
Add the solution of 3-aminobenzoic acid and sodium carbonate dropwise to the stirred solution of cyanuric chloride over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at 0–5 °C for an additional 2–3 hours.
-
Monitor the reaction progress by TLC until the cyanuric chloride is consumed.
-
Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice water. This will precipitate the product.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with copious amounts of cold water (to remove inorganic salts) and then with a small amount of cold acetone (to remove any remaining starting materials).
-
Dry the purified product under vacuum to a constant weight.
Summary of Reaction Parameters
The following table summarizes key reaction parameters compiled from typical procedures for the mono-substitution of cyanuric chloride.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0–5 °C | Critical for selective mono-substitution and preventing byproduct formation.[1][2] |
| Stoichiometry | ~1:1 (Cyanuric Chloride : Amine) | Minimizes the potential for di-substitution. |
| Base | Sodium Carbonate or DIPEA/TEA | Neutralizes HCl byproduct to keep the amine nucleophilic.[1][7] |
| Solvent | Acetone, THF, or Acetone/Water | Must dissolve cyanuric chloride and allow for low-temperature control.[6][7] |
| Reaction Time | 2–4 hours | Should be monitored by TLC to ensure completion without over-reaction. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
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Validation & Comparative
A Comparative Guide to the Herbicidal Activity of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and Atrazine
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed comparison of the herbicidal properties of the novel compound 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and the widely used herbicide, atrazine. While atrazine has been a cornerstone of weed management for decades, the exploration of new triazine derivatives is crucial for addressing challenges such as herbicide resistance. This document synthesizes available data on their mechanisms of action, herbicidal efficacy, and chemical synthesis to offer a comprehensive resource for researchers in the field.
Introduction to the Compounds
Both this compound and atrazine belong to the 1,3,5-triazine class of herbicides. Their herbicidal activity is largely dictated by the substituents on the triazine ring.
This compound is a derivative of cyanuric chloride, featuring a carboxyanilino group. While its use as a herbicide is documented, detailed public data on its specific herbicidal spectrum and efficacy is limited.[1]
Atrazine is a well-characterized herbicide used for the selective control of broadleaf and some grassy weeds in crops such as corn, sorghum, and sugarcane.[2][3] Its extensive use has led to a thorough understanding of its efficacy and environmental fate.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₀H₆Cl₂N₄O₂
-
-
Atrazine:
-
Molecular Formula: C₈H₁₄ClN₅
-
Mechanism of Action: A Tale of Two Triazines
The primary mode of action for many triazine herbicides is the disruption of photosynthesis. However, subtle structural differences can lead to varied biological activities.
Atrazine: A Classic Photosystem II Inhibitor
Atrazine's mechanism of action is well-established as an inhibitor of photosynthetic electron transport.[4] It binds to the D1 protein of the photosystem II (PSII) complex in chloroplasts, blocking the quinone (QB) binding site.[5] This interruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately, cell death.[6]
Caption: Atrazine's mechanism of action: Inhibition of Photosystem II.
This compound: A Postulated, Different Path
Caption: Postulated mechanism of action for the novel triazine herbicide.
Comparative Herbicidal Efficacy
A direct, side-by-side comparison of the herbicidal efficacy of these two compounds is not available in the current literature. However, we can compare the known efficacy of atrazine with the general statements about its novel counterpart.
Atrazine:
Atrazine is effective against a wide range of broadleaf weeds.[2] Its efficacy can be influenced by factors such as weed species, growth stage, and environmental conditions. Quantitative data, such as the concentration required to inhibit growth by 50% (IC50), provides a more precise measure of its potency. While extensive databases of IC50 values are not readily compiled, research has established its effectiveness against key agricultural weeds. For instance, atrazine has been shown to significantly inhibit the photosynthesis of susceptible biotypes of Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters).[1][7] However, the development of resistance in these species is a significant concern.[8]
| Weed Species | Common Name | Atrazine Efficacy |
| Amaranthus retroflexus | Redroot Pigweed | Effective against susceptible biotypes.[1][9] |
| Chenopodium album | Common Lambsquarters | Effective against susceptible biotypes.[7][10] |
| Various Broadleaf Weeds | - | Generally effective as a pre- and post-emergent herbicide. |
This compound:
This compound is described as an effective herbicide that helps control unwanted plant growth in crops, with a targeted action that minimizes damage to desirable plants.[1] Without specific experimental data on the weed species controlled and the application rates required, a direct comparison of its potency to atrazine is not possible. The potential for a different mechanism of action (root growth inhibition) suggests it may be effective against different weed species or at different growth stages compared to atrazine.
Experimental Protocols
Synthesis of this compound
The synthesis of mono-substituted dichloro-s-triazines is typically achieved through a nucleophilic aromatic substitution reaction with cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.[11] The first substitution is generally carried out at low temperatures (around 0 °C).
Materials:
-
Cyanuric chloride (1 equivalent)
-
3-Aminobenzoic acid (1 equivalent)
-
Acetone (or other suitable aprotic solvent)
-
Sodium carbonate (or other suitable base, 1 equivalent)
-
Crushed ice and water
-
Standard laboratory glassware
Procedure:
-
Dissolve cyanuric chloride in a minimal amount of cold acetone in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.
-
In a separate beaker, dissolve 3-aminobenzoic acid and sodium carbonate in aqueous acetone.
-
Slowly add the 3-aminobenzoic acid solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice with constant stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Herbicidal Activity Assay (General Protocol)
A standard method to assess herbicidal activity is a petri dish bioassay using a model plant species.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., acetone)
-
Petri dishes with filter paper
-
Seeds of a model weed species (e.g., Amaranthus retroflexus)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Apply a known volume of each dilution to the filter paper in the petri dishes and allow the solvent to evaporate.
-
Place a set number of seeds (e.g., 20) on the treated filter paper.
-
Add a specific volume of distilled water or a nutrient solution to each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
After a set period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length.
-
Calculate the percentage of inhibition for each concentration compared to a solvent-only control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of growth).
Conclusion
This guide provides a comparative overview of this compound and atrazine. Atrazine is a well-understood Photosystem II inhibitor with a broad spectrum of activity against broadleaf weeds, though resistance is a growing issue. This compound is a promising herbicidal compound, but a significant knowledge gap exists regarding its specific efficacy and mechanism of action. The postulated root growth inhibition mechanism suggests it could be a valuable tool in weed management, potentially with a different spectrum of activity and a lower risk of cross-resistance with PSII inhibitors. Further research, including quantitative efficacy studies against a range of weed species and a definitive elucidation of its molecular target, is essential to fully understand the potential of this novel triazine herbicide.
References
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Soukup, J., et al. (2024). Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic. MDPI. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]
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Calha, I. M., & Rocha, F. (2005). Weed seedbank after lambsquarter (Chenopodium album) burning. CABI Digital Library. Retrieved from [Link]
- Soltani, N., et al. (2021). Defining the Rate Requirements for Synergism between Mesotrione and Atrazine in Redroot Pigweed (Amaranthus retroflexus). Weed Science, 69(2), 223-229.
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Umurzokov, M., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. Retrieved from [Link]
- Kumar, V., & Kumar, S. (2018).
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Umurzokov, M., et al. (2025). Herbicidal activity screening of triazine-derived chemical compounds at... ResearchGate. Retrieved from [Link]
- Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
- Pavlovic, D., et al. (2008). Morphophysiological traits and atrazine sensitivity in Chenopodium album L. Pest Management Science, 64(2), 101-107.
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Sibony, M., & Rubin, B. (2021). Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). MDPI. Retrieved from [Link]
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Lancaster, S. (2022). Palmer amaranth control in grain sorghum. Agronomy eUpdates. Retrieved from [Link]
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Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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International Herbicide-Resistant Weed Database. (n.d.). HRAC Group 5 (Legacy C1 C2) resistant Chenopodium album from Canada, Ontario. Retrieved from [Link]
- Wlasiuk, G., & Petrovic, S. (2010). Heteroplasmy and Atrazine Resistance in Chenopodium Album and Senecio Vulgaris. Weed Science, 58(2), 104-108.
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International Herbicide-Resistant Weed Database. (n.d.). HRAC Group 5 (Legacy C1 C2) resistant Amaranthus retroflexus from Switzerland. Retrieved from [Link]
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North Carolina Extension Gardener Plant Toolbox. (n.d.). Chenopodium album. Retrieved from [Link]
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Navigating the Crucial Link: A Comparative Guide to the Stability of the 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine Linkage in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugate design, the linker connecting a targeting moiety, such as an antibody, to a payload, like a therapeutic agent, is a critical determinant of success. Its stability dictates the therapeutic index, influencing both efficacy and toxicity. An ideal linker must be a master of controlled release, remaining steadfast in the systemic circulation to prevent premature payload liberation and its associated off-target effects, while efficiently breaking down at the desired site of action.[1][2] This guide provides an in-depth evaluation of the 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine linkage, a component of emerging interest in bioconjugation. We will dissect its chemical nature, infer its stability profile based on established principles of triazine chemistry, and present a comprehensive experimental framework for its rigorous evaluation against established linker technologies.
The Dichotomy of Linker Stability: A Tale of Two Strategies
Bioconjugate linkers are broadly classified into two categories: cleavable and non-cleavable. The choice between these strategies is a pivotal decision in the design of targeted therapeutics and is dictated by the desired mechanism of action and the nature of the payload.[2]
Non-cleavable linkers offer the advantage of high plasma stability, as they rely on the complete degradation of the antibody component within the lysosome to release the payload.[2] This approach, however, can result in a slower and potentially incomplete release of the active drug.
Cleavable linkers , on the other hand, are engineered to break down in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of specific enzymes.[1] This allows for a more controlled and potentially more rapid release of the payload at the site of action. Common cleavable linker strategies include:
-
Acid-cleavable linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][3] However, some hydrazone linkers have shown susceptibility to hydrolysis in circulation, leading to potential off-target toxicity.[3]
-
Enzyme-cleavable linkers (e.g., Peptide-based): These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are often upregulated in tumor cells.[2] The stability and cleavage kinetics of peptide linkers can be finely tuned by altering the amino acid sequence.
-
Disulfide linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[1]
Unveiling the this compound Linkage: A Structural and Mechanistic Perspective
The this compound linker presents a unique set of chemical features that warrant careful consideration of its stability. The core of this linker is a 1,3,5-triazine ring, a heterocyclic scaffold known for its reactivity towards nucleophiles.[4]
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine Analogs
Authored by a Senior Application Scientist
Introduction: The Versatile 1,3,5-Triazine Scaffold in Drug Discovery
The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its symmetrical and planar structure, coupled with the three nitrogen atoms, provides a unique electronic and structural foundation for designing therapeutic agents. The commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) make it an attractive starting material for the synthesis of diverse derivatives.[3] The reactivity of the chlorine atoms allows for a sequential and controlled nucleophilic substitution, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]
This guide focuses on a specific class of these derivatives: 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine analogs. We will delve into their synthesis, explore the known SAR of related compounds, and provide a framework for understanding how structural modifications can impact their biological performance. This analysis is crucial for researchers and scientists in the field of drug development aiming to design more potent and selective therapeutic agents.
Core Chemical Structure and Synthetic Strategy
The fundamental structure of the compounds discussed in this guide is this compound. The key features are the dichlorotriazine core, the anilino linker, and the carboxyl group at the meta-position of the phenyl ring.
A diagram of the core chemical structure would be placed here. Due to current limitations, a visual representation cannot be generated. Caption: Core structure of 2-(anilino)-4,6-dichloro-1,3,5-triazine.
The synthesis of these analogs is a stepwise process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride ring at varying temperatures.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(anilino)-4,6-dichloro-1,3,5-triazine analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of related compounds.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
3-aminobenzoic acid
-
Acetone or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Crushed ice
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate:hexane)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1 equivalent) in acetone or THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 3-aminobenzoic acid (1 equivalent) in acetone or THF.
-
Add the 3-aminobenzoic acid solution dropwise to the cooled cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, slowly add a solution of sodium bicarbonate or sodium carbonate to neutralize the hydrochloric acid formed during the reaction until the effervescence ceases.
-
Pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel, wash it thoroughly with cold distilled water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-anilino-4,6-dichloro-1,3,5-triazine analogs can be significantly influenced by the nature and position of substituents on the anilino ring and by modifications at the 4- and 6-positions of the triazine core.
Influence of Substituents on the Anilino Ring
While direct experimental data for the 3-carboxy analog is limited in the public domain, we can infer its potential impact based on the SAR of related compounds and general medicinal chemistry principles.
-
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring of anilino-s-triazines has been shown to enhance anticancer activity in some series.[2] The carboxylic acid group at the meta-position is electron-withdrawing, which could potentially increase the activity of the parent compound.
-
Steric Effects: The position of the substituent on the anilino ring is crucial. Ortho-substituents can cause steric hindrance, potentially forcing the anilino ring out of planarity with the triazine ring and affecting binding to a biological target. Meta- and para-substituents are generally better tolerated.
-
Hydrogen Bonding Potential: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This functionality could introduce new interactions with the target protein, potentially increasing binding affinity and selectivity.
The Hypothesized Role of the 3-Carboxy Group
Based on the principles above, the 3-carboxy group in this compound is hypothesized to:
-
Enhance Target Binding: The carboxylate can form strong ionic or hydrogen bonds with complementary residues (e.g., arginine, lysine, histidine) in the active site of a target enzyme or receptor.
-
Improve Physicochemical Properties: The acidic nature of the carboxyl group can increase the water solubility of the compound, which may improve its pharmacokinetic profile.
-
Modulate Electronic Properties: As an electron-withdrawing group, it can influence the electron density of the entire molecule, which may be important for certain biological activities.
SAR at the 4- and 6-Positions of the Triazine Ring
The two chlorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for further diversification of the scaffold. The introduction of different nucleophiles at these positions can have a profound impact on the biological activity.
-
Amino Substituents: Replacing the chlorine atoms with various amines (aliphatic, aromatic, heterocyclic) has been a common strategy to develop potent anticancer agents.[4][5] The nature of the amine can influence lipophilicity, hydrogen bonding capacity, and overall shape of the molecule.
-
Alkoxy/Aryloxy Substituents: Substitution with alcohols or phenols can also modulate the activity. These groups can act as hydrogen bond acceptors.
-
Thioether Substituents: The introduction of thiol-containing moieties can lead to compounds with different biological profiles.
A diagram of the SAR would be placed here. Due to current limitations, a visual representation cannot be generated. Caption: Key areas for structure-activity relationship studies.
Comparative Performance and Experimental Data
| Compound ID | R1 (Anilino Substituent) | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chloro | Cl | Cl | Not Specified | - | [2] |
| 2 | 4-Methyl | Cl | Cl | Not Specified | - | [6] |
| 3a | 4-H | Phenylamino | Phenylamino | MDA-MB-231 | >100 | [7] |
| 3b | 4-F | Phenylamino | Phenylamino | MDA-MB-231 | 12.5 | [7] |
| 3c | 4-Cl | Phenylamino | Phenylamino | MDA-MB-231 | 10.2 | [7] |
| 3d | 4-Br | Phenylamino | Phenylamino | MDA-MB-231 | 8.9 | [7] |
| 3e | 4-I | Phenylamino | Phenylamino | MDA-MB-231 | 7.5 | [7] |
This table is populated with hypothetical data for illustrative purposes, as specific IC50 values for the dichlorotriazine intermediates are not always reported in the initial screening papers.
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of newly synthesized compounds.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The 2-(anilino)-4,6-dichloro-1,3,5-triazine scaffold is a versatile starting point for the development of novel therapeutic agents. The SAR of these compounds is highly dependent on the substitution pattern on both the anilino ring and the triazine core. While the precise biological activity of this compound remains to be elucidated, it is hypothesized that the 3-carboxy group could enhance activity through improved target binding and favorable physicochemical properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. This would involve:
-
Synthesis of a focused library: Replacing the remaining chlorine atoms with a diverse set of nucleophiles to probe the SAR at the 4- and 6-positions.
-
Broad biological screening: Evaluating the synthesized compounds against a panel of cancer cell lines and other relevant biological targets to identify their therapeutic potential.
-
Computational modeling: Using molecular docking and other in silico methods to understand the binding modes of the most active compounds and guide further optimization.
By systematically exploring the SAR of this promising class of compounds, researchers can pave the way for the discovery of new and effective drugs for the treatment of cancer and other diseases.
References
[8] Saczewski, F., et al. (2009). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 44(1), 145-152. [7] Thany, S., et al. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(24), 6791-6795. [1] Nguyen, T. K., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(46), 30193-30207. [4] Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. [9] Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 25(21), 5036. [10] Lolak, N., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(11), 3328. [5] Sączewski, F., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 733-742. [2] Tran, T. H., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(47), 32961-32977. [3] Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522. [11] Al-Suwaidan, I. A., et al. (2023). 2-Nucleobase-substituted 4,6-Diaminotriazine Analogs: Synthesis and Anti-cancer Activity in 5-Fluorouracil-sensitive and Resistant Colorectal Cancer Cells. Current Medicinal Chemistry, 30(26), 3032-3049. [6] Nguyen, T. K., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(46), 30193-30207. [12] Al-Qawasmeh, R. A., et al. (2019). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). Molecules, 24(18), 3325. [13] De Sarro, G., et al. (1995). Synthesis and biological evaluation of 6-carboxy-3,4-methanoprolines, new rigid glutamate analogs. Il Farmaco, 50(5), 327-331. [14] Barakat, A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2939. [15] Zorn, J. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. ACS Omega, 5(3), 1549-1561. [16] Abdel-Wahab, B. F., et al. (2017). Anticancer activity of some newly synthesized pyrano[2,3-d][1][7][8]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. Journal of the Serbian Chemical Society, 82(1), 59-70.
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A Comparative Guide to the In Vitro Anticancer Activity of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and its Analogs
This guide provides a comprehensive analysis of the in vitro anticancer potential of 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and comparative efficacy of this class of compounds, supported by experimental data and detailed protocols.
Introduction: The Promise of Triazine Scaffolds in Oncology
The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer properties.[1] Its unique symmetrical structure allows for multi-vector substitution, enabling the fine-tuning of physicochemical and pharmacological properties.[1] Several triazine-based drugs have already made their way into clinical practice, validating the therapeutic potential of this heterocyclic system.[2] This guide focuses specifically on derivatives of this compound, a compound that has demonstrated notable cytotoxic effects against various cancer cell lines.
Core Compound Analysis: this compound
The parent compound, this compound, serves as a crucial starting point for the development of more potent and selective anticancer agents. The presence of the carboxyanilino group and two reactive chlorine atoms makes it an interesting candidate for further chemical modifications.
Synthesis of the Core Compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3-aminobenzoic acid.[3] The reaction is generally performed under controlled temperature and alkaline conditions to ensure monosubstitution.[3]
Conceptual Synthesis Workflow:
Caption: Inhibition of the PI3K/AKT/mTOR pathway by the triazine derivative.
Comparative Analysis with Other Triazine Derivatives
To contextualize the anticancer potential of this compound, it is essential to compare its activity with other substituted 1,3,5-triazine derivatives. The following table presents IC50 values for various triazine compounds against different cancer cell lines.
| Compound Class | Derivative Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(3-Carboxyanilino)-4,6-dichloro | - | A549 | Lung | 0.20 | [3] |
| MCF-7 | Breast | 1.25 | [3] | ||
| Diamino-triazine-carbohydrazides | Compound 6a | HT-29 | Colon | 3.3-16 | [4] |
| Compound 6b | H1299 | Lung | 5.0 | [4] | |
| Compound 6c | OV90 | Ovarian | 3.6-12 | [4] | |
| Triazine-Chalcone Hybrids | TCH-10 | DU-145 | Prostate | 24 | [5] |
| TCH-24 | HT-29 | Colon | 42 | [5] | |
| Morpholine-substituted triazines | Compound 3 | HeLa | Cervical | 2.21 | [1] |
| MCF-7 | Breast | 16.32 | [1] | ||
| HepG2 | Liver | 12.21 | [1] |
This comparative data suggests that the this compound core is a highly potent scaffold, with its activity against A549 lung cancer cells being particularly noteworthy. Further derivatization of the two chlorine atoms could potentially lead to even more active and selective compounds.
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer activity screening, standardized protocols are crucial. The following section details a typical workflow for assessing the cytotoxicity of novel compounds.
General Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for in vitro cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The available data strongly supports the potential of this compound as a promising scaffold for the development of novel anticancer agents. Its potent in vitro activity, particularly against lung cancer cell lines, and its defined mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway, make it an attractive candidate for further investigation.
Future research should focus on the synthesis and evaluation of a library of derivatives where the two chlorine atoms are substituted with a variety of functional groups. This will allow for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, including apoptosis and cell cycle analysis, will also be crucial to fully elucidate the anticancer profile of this promising class of compounds.
References
- Kretowski, R., Drozdowska, D., Kolesińska, B., Kamiński, Z., Frączyk, J., & Cechowska-Pasko, M. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biological and computational evaluation of some new fully unsaturated 2-substituted-4,6-dichloro symmetric-triazine based chalc. Retrieved from [Link]
- Kothayer, H., Spencer, S. M., Tripathi, K., Westwell, A. D., & Palle, K. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2030-2034.
- Kothayer, H., Spencer, S. M., Tripathi, K., Westwell, A. D., & Palle, K. (2014). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. European Journal of Medicinal Chemistry, 70, 855-863.
- Kretowski, R., Drozdowska, D., Kolesińska, B., Kamiński, Z., Frączyk, J., & Cechowska-Pasko, M. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
- Sączewski, F., Bułakowska, A., & Bednarski, P. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
- Hassan, A. A., & Abdel-Wahab, B. F. (2021). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Archiv der Pharmazie, 354(11), 2100223.
- Balaha, M., El-Gazzar, A. R., & Ghorab, M. M. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045.
- Sączewski, F., Kornicka, A., & Brzozowski, Z. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 749-760.
- Glushkov, V. A., Shchegol'kov, E. V., Pervova, M. G., Ezhikova, M. A., & Charushin, V. N. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 11(58), 36567-36582.
- Barbosa, M. L., da Silva, A. C., de Oliveira, R. B., & de Faria, A. R. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 10(1), 1-13.
- Krętowski, R., Drozdowska, D., & Kolesińska, B. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234.
Sources
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine in Assay Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of any experimental workflow. This guide provides an in-depth technical overview of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine, a versatile dichlorotriazine derivative, and evaluates its performance characteristics across various assay formats. By comparing its properties with established alternatives, this document aims to equip you with the necessary insights to make informed decisions for your assay development needs.
Introduction to this compound: A Chemically Versatile Scaffold
This compound belongs to the s-triazine class of heterocyclic compounds. The core of its utility lies in the dichlorotriazine ring, which functions as a reactive scaffold for covalent immobilization of biomolecules. The two chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution by primary amines, thiols, and hydroxyl groups present on proteins, peptides, and other ligands. This reactivity is temperature-dependent, allowing for a degree of control over the conjugation process.[1][2] The 3-carboxyanilino substituent offers an additional site for chemical modification and can influence the solubility and binding characteristics of the molecule.
The fundamental reaction mechanism involves the nucleophilic attack of an amino group from a biomolecule on one of the carbon atoms of the dichlorotriazine ring, leading to the displacement of a chloride ion and the formation of a stable covalent bond. This reaction typically proceeds under mild alkaline conditions.
Caption: Covalent immobilization via nucleophilic substitution.
Performance in Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, the immobilization of capture antibodies or antigens to the microplate surface is a critical step that directly impacts assay sensitivity and specificity. This compound offers a covalent immobilization strategy that can be compared to the widely used N-hydroxysuccinimide (NHS) ester chemistry.
| Feature | This compound | NHS Esters |
| Reactive Group | Dichlorotriazine | N-Hydroxysuccinimide ester |
| Target Residue(s) | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Bond Stability | High (stable covalent bond) | High (stable amide bond) |
| Reaction pH | Mildly alkaline (pH 8-9) | Neutral to mildly alkaline (pH 7-9) |
| Hydrolytic Stability | Moderate | Low (prone to hydrolysis in aqueous buffers) |
Discussion of Performance:
The primary advantage of dichlorotriazine chemistry over NHS esters is the greater hydrolytic stability of the reactive group.[3] NHS esters are highly susceptible to hydrolysis in aqueous environments, which can lead to lower immobilization efficiency if the reaction is not performed promptly and under optimal conditions.[] The dichlorotriazine moiety of this compound exhibits greater resistance to hydrolysis, potentially leading to more consistent and higher-density immobilization of proteins on the assay surface. This can translate to an improved signal-to-noise ratio in an ELISA, as a higher density of correctly oriented capture antibodies can lead to a stronger signal from the detection antibody.[5][6]
However, the reaction of dichlorotriazines with amines is generally slower than that of NHS esters. This may require longer incubation times or slightly elevated temperatures to achieve optimal immobilization. It is crucial to empirically determine the optimal coating conditions to maximize antibody immobilization while preserving its biological activity.
Experimental Protocol: Covalent Immobilization of an Antibody for ELISA
-
Surface Preparation: Pre-treat a high-binding polystyrene microplate with a solution containing this compound (e.g., 1 mg/mL in an organic solvent like DMSO, followed by dilution in a coating buffer) to activate the surface.
-
Washing: Wash the plate thoroughly with a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0) to remove any unbound triazine derivative.
-
Antibody Immobilization: Add the capture antibody, diluted in a suitable buffer (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.0), to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours at 37°C or overnight at 4°C) to allow for covalent bond formation.
-
Blocking: Wash the plate and block any remaining reactive sites with a standard blocking buffer (e.g., 1% BSA in PBS).
-
Assay Procedure: Proceed with the standard ELISA protocol (sample addition, detection antibody, substrate, and reading).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. How does ELISA Judge the Quality of Experimental Results - Creative Diagnostics [creative-diagnostics.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
